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  • Product: (3,4-Dimethoxy-2-nitrophenyl)methanol
  • CAS: 122029-28-1

Core Science & Biosynthesis

Foundational

Illuminating the Mechanism: A Comprehensive Technical Guide to the Photocleavage of (3,4-Dimethoxy-2-nitrophenyl)methanol Derivatives

Executive Summary (3,4-Dimethoxy-2-nitrophenyl)methanol—commonly referred to as the nitroveratryl (NV) alcohol or DMNB core—is a foundational molecule in the design of photolabile protecting groups (PPGs). By converting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,4-Dimethoxy-2-nitrophenyl)methanol—commonly referred to as the nitroveratryl (NV) alcohol or DMNB core—is a foundational molecule in the design of photolabile protecting groups (PPGs). By converting this precursor into activated esters, halides, or phosphoramidites, researchers can "cage" bioactive molecules, rendering them inert until exposed to specific wavelengths of light. This whitepaper deconstructs the quantum mechanics, structural causality, and self-validating experimental protocols underlying the DMNB photocleavage mechanism, providing a definitive guide for drug development professionals and chemical biologists.

Structural Rationale: The Power of Dimethoxy Substitution

The unsubstituted ortho-nitrobenzyl (ONB) group is the archetype of photocleavable systems, but it suffers from a major biological limitation: its absorption maximum lies deep in the UV-C/UV-B range (~260–280 nm), requiring high-energy irradiation that causes severe phototoxicity to living cells and degrades nucleic acids.

The introduction of two electron-donating methoxy groups at the 3 and 4 positions of the aromatic ring fundamentally alters the chromophore's photophysical properties. This substitution achieves two critical outcomes:

  • Bathochromic Shift (Red-Shifting): The electron-donating nature of the methoxy groups pushes the absorption maximum (λmax) toward the UV-A region (~340–365 nm)[1]. This aligns perfectly with the prominent 365 nm spectral line of standard mercury (Hg) lamps and modern LEDs, allowing for efficient uncaging with minimal biological damage[1].

  • Intermediate Stabilization: The methoxy groups electronically stabilize the transient resonance isomers formed during photolysis, significantly accelerating the rate of UV-irradiated deprotection compared to unsubstituted ONB groups[2].

The Photochemical Cleavage Mechanism

The photocleavage of DMNB-protected compounds is a multi-step, unimolecular process driven by a 3[3]. The causality of each step dictates the overall quantum yield of the payload release.

  • Phase 1: Photoexcitation & Intersystem Crossing. Absorption of a photon (350–365 nm) promotes the nitroaromatic chromophore from its ground state to an excited singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state[4].

  • Phase 2: Intramolecular Hydrogen Abstraction. The excited nitro group acts as an internal base. One of the oxygen atoms of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the γ-position), forming a transient diradical species[4][5].

  • Phase 3: Formation of the aci-Nitro Tautomer. The diradical rapidly collapses into a ground-state aci-nitro tautomer (nitronic acid)[6]. This is the critical bottleneck of the reaction. If the protected molecule is a poor leaving group, the aci-nitro species may simply back-tautomerize to the starting material, resulting in a non-productive cycle[7][8].

  • Phase 4: Dark-State Rearrangement. If the pathway proceeds, the aci-nitro intermediate undergoes a dark-state cyclization to form a five-membered benzisoxazoline ring, which subsequently hydrolyzes into a cyclic hemiacetal[7][8].

  • Phase 5: Payload Release. Hemiacetals are inherently unstable. The intermediate collapses, cleaving the C-O bond to release the free payload (e.g., carboxylic acid, amine, phosphate) and yielding 3,4-dimethoxy-2-nitrosobenzaldehyde as the primary byproduct[3][4].

Mechanism A DMNB-Caged Substrate B Excited Triplet State A->B hν (350-365 nm) C Diradical Intermediate B->C Norrish Type II H-abstraction D aci-Nitro Tautomer C->D Rearrangement E Cyclic Hemiacetal D->E Dark-state cyclization F Free Payload + Nitrosobenzaldehyde E->F C-O Cleavage

Mechanistic pathway of DMNB photocleavage from photoexcitation to payload release.

Kinetic & Thermodynamic Profiling

To engineer effective light-activated systems, researchers must account for the distinct kinetic advantages of the DMNB group over standard ONB groups. The table below summarizes the quantitative enhancements achieved via dimethoxy substitution.

Photophysical Parametero-Nitrobenzyl (ONB)3,4-Dimethoxy-2-nitrobenzyl (DMNB)
Absorption Maximum (λmax) ~260 - 280 nm~340 - 365 nm[1]
Molar Absorptivity (ε at 350 nm) Low (< 500 M⁻¹cm⁻¹)High (~5900 M⁻¹cm⁻¹)[9]
Relative Uncaging Rate (at 365 nm) Baseline (1x)~5x faster than ONB[2]
Intermediate Stability Transient aci-nitro decayStabilized by electron-donating groups[2]
Primary Byproduct 2-Nitrosobenzaldehyde3,4-Dimethoxy-2-nitrosobenzaldehyde

Note: The ultimate quantum yield of release is highly dependent on the leaving group pKa. Phosphates and carboxylates (good leaving groups) release efficiently, while amines often require a carbamate linker to ensure the cleavage step outpaces back-tautomerization.

Experimental Methodology: Self-Validating Photolysis Protocol

A robust photolysis protocol must isolate photochemical cleavage from spontaneous thermal hydrolysis. The following step-by-step workflow establishes a self-validating system for kinetic profiling.

Step 1: Sample Preparation Prepare a 10–50 µM solution of the DMNB-caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4). Causality: Maintaining a low concentration prevents the "inner-filter effect," where the highly absorptive 3,4-dimethoxy-2-nitrosobenzaldehyde byproduct shields remaining caged molecules from incoming photons, artificially depressing the apparent cleavage rate.

Step 2: Dark Control Validation Incubate a sealed aliquot of the sample in the dark at 37°C for the full duration of the planned experiment. Causality: Subsequent HPLC analysis of this control validates that any observed payload release in the experimental group is strictly light-dependent and not a result of background esterase activity or spontaneous hydrolysis.

Step 3: Controlled Irradiation Place the experimental sample in a quartz cuvette (which is transparent to UV light). Irradiate the sample using a 365 nm LED array or a filtered Xenon/Mercury lamp[1]. Ensure constant stirring to provide uniform photon exposure.

Step 4: Kinetic Sampling Extract 20 µL aliquots at logarithmic time intervals (e.g., 0, 1, 2, 5, 10, 30, 60 minutes). Immediately quench the samples by transferring them to amber vials stored on ice.

Step 5: HPLC/LC-MS Quantification Analyze the aliquots using Reverse-Phase HPLC. Monitor the disappearance of the DMNB-caged precursor peak and the stoichiometric appearance of both the free payload and the 3,4-dimethoxy-2-nitrosobenzaldehyde byproduct. Fit the decay curve to a first-order kinetic equation ( y=y0​−A∗e−kt ) to determine the uncaging half-life[2].

Workflow S1 1. Conjugation S2 2. Dark Control S1->S2 S3 3. UV Irradiation S2->S3 S4 4. Kinetic Sampling S3->S4 S5 5. HPLC/MS Analysis S4->S5

Step-by-step experimental workflow for validating DMNB-caged compound photolysis.

Applications in Chemical Biology

The predictable and tunable nature of the DMNB photocleavage mechanism has led to its widespread adoption across advanced biological applications:

  • Optogenetics & Neuroscience: Caging neurotransmitters (like glutamate or GABA) allows researchers to map synaptic connectivity by releasing excitatory or inhibitory signals with pinpoint laser precision.

  • Nucleic Acid Nanotechnology: DMNB derivatives are used to synthesize "FlashCaps"—photocaged 5′ mRNA cap analogues. In these systems, a single DMNB group sterically blocks the eukaryotic translation initiation factor eIF4E. Upon irradiation, the native cap is restored, allowing researchers to trigger mRNA translation with high spatiotemporal resolution[10].

  • Protein Engineering: Caging critical thiol groups (e.g., on cysteine residues) using DMNB derivatives allows for the light-directed generation of enzymatic activity, such as triggering the actin-activated ATPase activity of heavy meromyosin[9].

References

  • Title: (3,4-Dimethoxy-2-nitrophenyl)
  • Source: nih.
  • Source: acs.
  • Source: wikipedia.
  • Source: nih.
  • Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene...
  • Source: mdpi.
  • Title: Photoactivatable Carborhodol and Carborhodamine Dyes with One Cleavable Group...
  • Source: acs.
  • Source: acs.
  • Source: researchgate.

Sources

Exploratory

Photodegradation Kinetics of (3,4-Dimethoxy-2-nitrophenyl)methanol: Mechanistic Pathways and Analytical Workflows

Executive Summary & Structural Context (3,4-Dimethoxy-2-nitrophenyl)methanol—frequently referred to in photochemical literature by its structural synonym, 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)—is a foundational s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

(3,4-Dimethoxy-2-nitrophenyl)methanol—frequently referred to in photochemical literature by its structural synonym, 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)—is a foundational scaffold in the design of photolabile protecting groups (PPGs)[1]. Widely utilized to "cage" bioactive molecules, neurotransmitters, and fluorophores, the DMNB moiety temporarily suppresses the biological or chemical activity of a payload until targeted irradiation induces cleavage[2].

Understanding the precise photodegradation kinetics of DMNB-OH is critical for drug development professionals and materials scientists. The rate at which the phototrigger releases its payload dictates the temporal resolution of biological assays and the efficiency of photo-responsive smart materials. This whitepaper deconstructs the photophysical profile, the transient kinetic mechanisms, and the rigorous experimental workflows required to evaluate the photodegradation of DMNB-OH and its derivatives.

Photophysical Profile: The Causality of Substitution

The parent ortho-nitrobenzyl group requires deep UV irradiation (<300 nm) for efficient cleavage, which is highly phototoxic to living cells and causes background autofluorescence. The introduction of two electron-donating methoxy groups at the 3 and 4 positions (relative to the benzylic carbon) fundamentally alters the electronic landscape of the molecule[1].

Causality of the Red-Shift: The methoxy substituents raise the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap. This red-shifts the primary π→π∗ absorption band into the near-UV region ( λmax​≈346−350 nm)[2]. Consequently, DMNB derivatives can be efficiently activated by standard 355 nm Nd:YAG lasers or 365 nm Hg-arc lamps, minimizing cellular damage while maintaining a robust molar extinction coefficient ( ϵ350​≈5900M−1cm−1 )[3].

Quantitative Photophysical Parameters

The efficiency of the photodegradation is governed by the quantum yield ( Φ ), which represents the probability of a successful cleavage event per absorbed photon.

ParameterValue / RangeAnalytical Significance
Absorption Maximum ( λmax​ ) 346 – 350 nmOptimal wavelength for single-photon uncaging without deep-UV toxicity.
Molar Extinction ( ϵ350​ ) ∼5,900M−1cm−1 High absorptivity allows for lower light dosing during experiments.
Quantum Yield ( Φ ) 0.01 – 0.10Highly dependent on the leaving group; poorer leaving groups (like free alcohols) exhibit lower Φ [4].
Transient aci-nitro λmax​ ∼400 nmSpectroscopic handle for monitoring the primary photochemical intermediate.
Rate-Limiting Step Half-life Milliseconds to SecondsDictated by hemiacetal hydrolysis, not the initial photochemical event[5].

The Photodegradation Mechanism: A Transient Cascade

The cleavage of DMNB-OH is not a single-step ejection of the payload. It is a complex, multi-step cascade initiated by a Norrish Type II-like intramolecular reaction.

  • Excitation & Intersystem Crossing: Absorption of a photon promotes the molecule to a singlet excited state ( S1​ ), which rapidly undergoes intersystem crossing (ISC) to a reactive triplet state ( T1​ )[1].

  • Hydrogen Abstraction: The oxygen of the excited nitro group abstracts a proton from the adjacent benzylic carbon, forming the critical aci-nitro intermediate [6].

  • Cyclization & Ring Opening: The aci-nitro species cyclizes into a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which subsequently undergoes ring-opening to form a nitrosobenzyl hemiacetal[7].

  • Hydrolysis (The Kinetic Bottleneck): The hemiacetal hydrolyzes to release the final products: 3,4-dimethoxy-2-nitrosobenzaldehyde and water (or the uncaged payload if the alcohol was functionalized)[5].

Mechanism GS Ground State (DMNB-OH) S1 Singlet Excited (S1) GS->S1 hν (350 nm) T1 Triplet Excited (T1) S1->T1 ISC Aci aci-nitro Intermediate T1->Aci H-Abstraction Cyc Cyclic Isoxazolol Intermediate Aci->Cyc Cyclization (μs timescale) Hem Nitrosobenzyl Hemiacetal Cyc->Hem Ring Opening Prod Nitrosobenzaldehyde + H2O Hem->Prod Hydrolysis (Rate-limiting)

Caption: Photodegradation pathway of DMNB-OH highlighting key transient intermediates and kinetic bottlenecks.

Expert Insight on Buffer Interference: While the aci-nitro intermediate decays on the microsecond timescale, the actual release of the alcohol payload is often limited by the slow hydrolysis of the hemiacetal[7]. Furthermore, researchers must exercise caution when selecting assay buffers: nucleophilic buffers (like phosphate or Tris) can paradoxically intercept the primary aci-nitro intermediate, forming long-lived adducts that severely retard the final release of the payload[5].

Experimental Workflows for Kinetic Elucidation

To rigorously characterize the photodegradation kinetics of DMNB-OH derivatives, two orthogonal workflows must be employed: one to determine the absolute efficiency (Quantum Yield) and one to resolve the transient intermediates (Laser Flash Photolysis).

Protocol 1: Steady-State Photolysis & Quantum Yield Determination

This protocol utilizes potassium ferrioxalate actinometry to establish a self-validating system for determining Φ .

  • Rationale: Standard UV lamps suffer from flux fluctuations. Actinometry provides an absolute chemical calibration of the exact number of photons entering the sample, ensuring trustworthiness in the calculated quantum yield.

  • Step 1: Actinometry Calibration. Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H2​SO4​ . Irradiate at 350 nm for precise intervals. Develop the irradiated solution with 1,10-phenanthroline and measure absorbance at 510 nm to calculate the photon flux ( I0​ ).

  • Step 2: Sample Preparation. Dissolve DMNB-OH in a non-nucleophilic, UV-transparent solvent (e.g., HPLC-grade acetonitrile or water) to an optical density (OD) of ∼0.1 at the irradiation wavelength to prevent inner-filter effects.

  • Step 3: Dark Control. Maintain an identical aliquot in the dark at the same temperature. Validation: No spectral changes should occur in the dark control, proving that degradation is strictly photochemical.

  • Step 4: Irradiation & UV-Vis Monitoring. Irradiate the sample and record UV-Vis spectra at set intervals. Look for the disappearance of the 350 nm band and the emergence of the nitrosobenzaldehyde band.

  • Step 5: Isosbestic Point Verification. Validation: The presence of sharp isosbestic points in the overlaid spectra confirms a clean A→B conversion without the buildup of long-lived, off-pathway degradation products.

Protocol 2: Nanosecond Laser Flash Photolysis (LFP)

Because the aci-nitro intermediate decays at a rate of 103−104s−1 , steady-state techniques are blind to its existence. LFP is required to map this transient kinetic regime.

  • Rationale: A high-energy nanosecond pump pulse instantaneously converts a fraction of the ground state molecules to the excited state. An orthogonal continuous probe light interrogates the sample, allowing a photomultiplier tube (PMT) to record the microsecond-scale absorbance changes.

  • Step 1: Sample Degassing. Subject the DMNB-OH solution to three freeze-pump-thaw cycles in a quartz cuvette. Causality: Molecular oxygen is a potent triplet state quencher. Failing to remove O2​ will artificially truncate the T1​ lifetime, preventing the formation of the aci-nitro intermediate and skewing the kinetic data.

  • Step 2: Pump-Probe Alignment. Excite the sample using the 355 nm third harmonic of an Nd:YAG laser (pulse width ∼5−8 ns). Interrogate the sample orthogonally using a Xenon arc lamp.

  • Step 3: Transient Monitoring. Set the monochromator to 400 nm (the characteristic absorption maximum of the DMNB aci-nitro species).

  • Step 4: Data Acquisition. Capture the transient decay trace on a digital oscilloscope. Fit the decay curve to a first-order exponential to extract the aci-nitro lifetime ( τ ) and decay rate constant ( k ).

Caption: Laser Flash Photolysis (LFP) instrumental setup for resolving microsecond aci-nitro decay kinetics.

Conclusion

The photodegradation of (3,4-Dimethoxy-2-nitrophenyl)methanol is a highly orchestrated chemical event. While the methoxy substitutions successfully red-shift the activation wavelength for biological compatibility, the actual kinetics of payload release are heavily influenced by the nature of the leaving group and the surrounding solvent environment. By employing rigorous steady-state actinometry and transient laser flash photolysis, researchers can accurately map these kinetic bottlenecks, ensuring the reliable performance of DMNB-caged compounds in advanced therapeutic and diagnostic applications.

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Foundational

Thermodynamic Solubility and Solvent Compatibility Guide for (3,4-Dimethoxy-2-nitrophenyl)methanol

Executive Summary & Structural Context (3,4-Dimethoxy-2-nitrophenyl)methanol—widely recognized in organic synthesis and photolithography under its synonymous nomenclature 4,5-dimethoxy-2-nitrobenzyl alcohol or 6-nitrover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

(3,4-Dimethoxy-2-nitrophenyl)methanol—widely recognized in organic synthesis and photolithography under its synonymous nomenclature 4,5-dimethoxy-2-nitrobenzyl alcohol or 6-nitroveratryl alcohol 1—is a premier photolabile protecting group precursor. As a Senior Application Scientist, understanding the precise solubility profile of this compound is non-negotiable for optimizing reaction kinetics, purification workflows, and photochemical uncaging efficiency. This guide dissects the thermodynamic solubility of the compound across various organic solvents, grounded in fundamental solvation mechanics and validated protocols.

Solvation Thermodynamics and Structural Mechanics

The dissolution of (3,4-Dimethoxy-2-nitrophenyl)methanol (CAS: 1016-58-6 / 122029-28-1) is governed by its distinct functional topography:

  • Hydrogen Bond Donor: The primary benzylic alcohol (-OH) group.

  • Hydrogen Bond Acceptors: Two methoxy groups (-OCH₃) and one nitro group (-NO₂).

  • Dipole Moment: The strong electron-withdrawing nature of the ortho-nitro group paired with the electron-donating meta/para-methoxy groups establishes a significant molecular dipole.

Because the compound is a crystalline solid with a melting point of 145–148 °C 2, the chosen solvent must overcome a substantial crystal lattice energy. Solvents that can simultaneously disrupt intermolecular hydrogen bonding (between the -OH of one molecule and the -NO₂ of another) while stabilizing the aromatic core yield the highest solubility.

Empirical Solubility Profile in Organic Solvents

The table below summarizes the solubility profile based on thermodynamic equilibration parameters.

Solvent ClassificationSolventDielectric Constant (ε)Solubility Range (mg/mL at 25°C)Mechanistic Solvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Exceptional H-bond acceptance stabilizes the benzylic -OH; high polarity matches the molecular dipole.
Polar Aprotic Acetonitrile (MeCN)37.540 – 50Optimal for UV-Vis and photolysis assays (λmax 400 nm) 3. Stabilizes the aci-nitro intermediate.
Polar Aprotic Dichloromethane (DCM)8.950 – 70Excellent dispersive interaction with the aromatic ring; standard eluent for silica gel column chromatography 2.
Polar Protic Methanol (MeOH)32.720 – 30Amphoteric nature allows it to act as both H-bond donor to -NO₂ and acceptor from -OH.
Non-Polar Toluene2.4< 5Poor polarity fails to overcome the strong crystal lattice energy; limited strictly to π-π stacking interactions.
Non-Polar Hexane1.9< 0.1Acts as a strict anti-solvent. Used strategically to precipitate the compound from halogenated solvents.

Experimental Methodology: High-Throughput Thermodynamic Solubility Assay

To accurately determine the solubility of light-sensitive photolabile precursors, kinetic dissolution (simply stirring until the solution appears clear) is insufficient. We employ a self-validating thermodynamic equilibration protocol to ensure data integrity.

Protocol: Self-Validating Thermodynamic Equilibration

Step 1: Saturated Suspension Preparation Dispense 150 mg of (3,4-Dimethoxy-2-nitrophenyl)methanol into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is mandatory to prevent premature photo-induced C-O bond cleavage driven by ambient UV light 1. Add 1.0 mL of the target organic solvent.

Step 2: Internal Standard Spiking (Self-Validation Mechanism) Spike the solvent with 1.0 mg/mL of Biphenyl as an internal standard. Causality: Biphenyl is highly soluble and non-reactive. If the concentration of Biphenyl increases during the 24-hour assay, it definitively indicates solvent evaporation, automatically invalidating the sample run.

Step 3: Thermodynamic Equilibration Seal the vials with PTFE-lined septa and agitate at 400 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C using a thermoshaker. Causality: A 24-hour window ensures the transition from a kinetic dissolution state to a true thermodynamic equilibrium, fully overcoming the high lattice energy of the crystal structure.

Step 4: Phase Separation via Centrifugation Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is strictly prioritized over syringe filtration. Lipophilic compounds often adsorb nonspecifically to nylon or PTFE filter membranes, which artificially suppresses the quantified solubility in the filtrate.

Step 5: HPLC-UV Quantification Extract 50 µL of the clarified supernatant, dilute 1:100 in the mobile phase, and quantify via RP-HPLC at 346 nm. Compare against a standard calibration curve.

SolubilityWorkflow A 1. Compound Dispensing Solid Precursor in Amber Vial B 2. Solvent & IS Addition Target Solvent + Biphenyl A->B C 3. Thermodynamic Equilibration 24h, 25°C, 400 rpm B->C D 4. Phase Separation Centrifugation (10,000 x g) C->D E 5. Supernatant Extraction Avoid Membrane Filtration D->E F 6. HPLC-UV Quantification λmax = 346 nm E->F

Thermodynamic solubility determination workflow for photolabile precursors.

Application Context: Solvent Effects on Photochemical Uncaging

The solubility profile directly impacts the compound's primary utility: photochemical uncaging. When (3,4-Dimethoxy-2-nitrophenyl)methanol is used to protect functional groups (forming NVOC-derivatives), the choice of solvent during the photolysis step dictates the quantum yield of the cleavage.

Upon UV irradiation, the molecule enters an excited triplet state, followed by an intramolecular hydrogen abstraction by the nitro group to form an aci-nitro intermediate 1. Polar aprotic solvents (like Acetonitrile and DMSO) are highly recommended because their high dielectric constants stabilize the polar aci-nitro transient state, accelerating the rearrangement into the 2-nitrosobenzaldehyde byproduct and efficiently releasing the free substrate.

Photolysis A Caged Substrate (NVOC-Derivative) B Excited Triplet State (T1) A->B UV Light (365 nm) C Aci-Nitro Intermediate B->C Intramolecular H-abstraction D 2-Nitrosobenzaldehyde Byproduct C->D Rearrangement E Free Substrate (Uncaged Target) C->E Cleavage

Jablonski-driven photochemical uncaging pathway of the 6-nitroveratryl group.

Safety and Handling

As per standard safety data sheets, the compound is categorized as an irritant and is highly light-sensitive. It must be stored in a cool, dark place, sealed in a dry environment at room temperature . When preparing highly concentrated solutions in volatile solvents (e.g., DCM), perform all handling within a certified fume hood to prevent inhalation of aerosolized particulates.

References

  • Benchchem. "(3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1". Benchchem.
  • ChemicalBook. "4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL | 1016-58-6". ChemicalBook.
  • Chemdad. "4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL". Chemdad.
  • TCI Chemicals. "SAFETY DATA SHEET: 4,5-Dimethoxy-2-nitrobenzyl Alcohol". TCI Chemicals.

Sources

Exploratory

Introduction: The Context and Imperative for a Rigorous In Vitro Safety Profile

An In-Depth Technical Guide to the In Vitro Toxicity and Biocompatibility of (3,4-Dimethoxy-2-nitrophenyl)methanol (3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol, is a specialized chemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Biocompatibility of (3,4-Dimethoxy-2-nitrophenyl)methanol

(3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol, is a specialized chemical reagent primarily utilized as a photolabile protecting group, or "caging" group, in advanced organic synthesis and chemical biology.[1] Its utility lies in its ability to mask a reactive functional group on a molecule of interest, rendering it inert. Upon exposure to a specific wavelength of light, the protecting group cleaves, releasing the active molecule with high spatiotemporal precision.[1] This functionality is invaluable in applications such as controlled drug release, the study of cellular signaling pathways, and the development of light-responsive materials.

Given its potential application in biological systems, particularly in drug delivery and as a probe in cellular research, a thorough evaluation of its safety profile is not merely a regulatory formality but a scientific necessity. The introduction of any exogenous compound, including the caging group itself and its photolytic byproducts, carries the risk of inducing cellular toxicity, genotoxicity, or adverse immune responses.

This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro assessment of the toxicity and biocompatibility of (3,4-Dimethoxy-2-nitrophenyl)methanol. It is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each stage of the evaluation. The framework presented herein is a self-validating system, designed to build a robust safety profile from foundational cytotoxicity to specific mechanistic endpoints.

Part 1: Foundational Cytotoxicity Assessment - The Dose-Response Relationship

The initial and most fundamental step in any toxicological assessment is to determine the concentration range over which a compound exerts cytotoxic effects. This establishes the dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), a critical parameter for all subsequent assays. The MTT assay is a robust and widely adopted colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[2] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Analysis cell_culture 1. Culture & Seed Cells (e.g., HepG2, HEK293) in 96-well plates compound_prep 2. Prepare Serial Dilutions of (3,4-Dimethoxy-2-nitrophenyl)methanol treatment 3. Treat cells with compound dilutions (Include vehicle control) compound_prep->treatment incubation 4. Incubate for 24-72 hours (37°C, 5% CO2) treatment->incubation add_mtt 5. Add MTT Reagent (Incubate 3-4 hours) incubation->add_mtt solubilize 6. Solubilize Formazan Crystals (Add DMSO or Solubilization Buffer) add_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate analysis 8. Calculate % Viability & Determine IC50 read_plate->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended application) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of (3,4-Dimethoxy-2-nitrophenyl)methanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final solvent concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5%).[4]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control (medium with solvent).[5]

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C and 5% CO2.[4]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.[4]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[4]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]

Data Presentation: Cytotoxicity Profile
Cell LineExposure Time (hours)IC50 (µM)
HepG2 (Human Liver)24[Insert Value]
HepG2 (Human Liver)48[Insert Value]
HEK293 (Human Kidney)24[Insert Value]
Balb/c 3T3 (Mouse Fibroblast)24[Insert Value]

Part 2: Genotoxicity Assessment - Screening for Mutagenic and Clastogenic Potential

A critical concern for nitroaromatic compounds is their potential for genotoxicity. The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA, leading to mutations or chromosomal damage.[7] While data on (3,4-Dimethoxy-2-nitrophenyl)methanol is scarce, related compounds like p-nitrophenol and 3-methyl-4-nitrophenol have shown evidence of genotoxic potential in some in vitro assays.[8][9] Therefore, a tiered approach to genotoxicity testing is scientifically justified and essential for a comprehensive safety assessment.

Logical Framework: Genotoxicity Testing Strategy

Genotoxicity_Logic cluster_mammalian Tier 2: In Vitro Mammalian Assays start Compound: (3,4-Dimethoxy-2-nitrophenyl)methanol ames Tier 1: Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects point mutations start->ames result_ames Ames Result ames->result_ames chromosome Chromosomal Aberration Test (OECD 473) Detects structural damage micronucleus Micronucleus Test (OECD 487) Detects structural & numerical damage chromosome->micronucleus OR result_mammalian Mammalian Assay Result chromosome->result_mammalian micronucleus->result_mammalian result_ames->chromosome Negative conclusion_pos Conclusion: Potential Genotoxin Requires further in vivo investigation result_ames->conclusion_pos Positive conclusion_neg Conclusion: Non-genotoxic in vitro result_mammalian->conclusion_neg Negative result_mammalian->conclusion_pos Positive

Caption: A tiered-logic diagram for in vitro genotoxicity assessment.

The initial screen should be the Bacterial Reverse Mutation Assay (Ames Test) , which assesses the potential to induce gene mutations. This is followed by an in vitro mammalian cell assay, such as the Chromosomal Aberration Test , to evaluate the potential to cause structural damage to chromosomes.[10] These tests should be conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[10]

Part 3: Biocompatibility I - Hemocompatibility Assessment

For any compound with potential systemic exposure, direct or indirect contact with blood is a possibility. Therefore, assessing hemocompatibility is a cornerstone of biocompatibility evaluation. The most critical endpoint is hemolysis, the rupture of red blood cells (RBCs), which can lead to anemia and the release of toxic levels of hemoglobin.[11] The standard practice for this assessment is outlined in ISO 10993-4 and ASTM F756.[11][12]

Experimental Workflow: Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Controls cluster_analysis Analysis blood_prep 1. Obtain fresh anticoagulated human blood & prepare RBC suspension sample_prep 2. Prepare compound solutions in saline (PBS) incubation 3. Mix RBCs with compound (or controls) and incubate (e.g., 3h at 37°C with agitation) sample_prep->incubation controls Controls: - Positive (DI Water) - Negative (Saline) centrifuge 4. Centrifuge samples to pellet intact RBCs incubation->centrifuge measure 5. Measure hemoglobin in supernatant via spectrophotometry (e.g., 540 nm) centrifuge->measure calculate 6. Calculate % Hemolysis measure->calculate NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation bound_complex IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Nucleus->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Induces Transcription

Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.

Detailed Protocol: Assessment of Inflammatory Mediators
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of (3,4-Dimethoxy-2-nitrophenyl)methanol (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include controls: untreated cells, cells with LPS only, and cells with the compound only. [13]4. Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve. [13]6. Cytokine Measurement (ELISA):

    • Collect the remaining supernatant and centrifuge to remove debris.

    • Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines like TNF-α and IL-6 according to the manufacturer's instructions.

Conclusion

The evaluation of the in vitro toxicity and biocompatibility of (3,4-Dimethoxy-2-nitrophenyl)methanol requires a systematic, evidence-based approach. This guide provides a foundational framework, beginning with the essential determination of cytotoxicity to establish relevant dose ranges. Based on its nitroaromatic structure, a rigorous assessment of genotoxic potential is mandatory. Furthermore, its potential use in biological systems necessitates thorough biocompatibility testing, focusing on hemocompatibility via hemolysis assays and inflammatory potential through the measurement of key mediators in a macrophage model. By following this multi-parametric strategy, researchers can build a comprehensive and reliable safety profile, enabling informed decisions about the future development and application of this valuable photochemical tool.

References

  • HaemoScan. (2024, April 1).
  • Nelson Labs.
  • iuvo BioScience. (2025, February 13). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers.
  • Ferrer, C., et al. (2013, August 7). Hemocompatibility and Biocompatibility of Antibacterial Biomimetic Hybrid Films. PMC.
  • Van der Schalie, W. H., et al. (2004, September 15).
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols - Health Effects. NCBI Bookshelf - NIH.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, July 29). Toxicological Profile for Nitrophenols.
  • Robinson, V., et al. Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product.
  • Agency for Toxic Substances and Disease Registry. 2-NITROPHENOL 4-NITROPHENOL. GovInfo.
  • van Oeveren, W., et al.
  • NextSDS. (3,4-dimethoxy-5-nitrophenyl)
  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. (3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1.
  • Oyedemi, S. O., et al. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants. PMC.
  • Farzaneh, S., et al. (2017, July 30). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells.
  • Grdulska, A., et al. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. PMC.
  • BenchChem. Cell-Based Assays for Evaluating the Anticancer Activity of 3',4'-Dimethoxy-2'-hydroxychalcone.
  • Japan Existing Chemical Database. 3-Methyl-4-nitrophenol CAS N°: 2581-34-2.
  • Benchchem. Toxicological Profile of 3-Methyl-4-nitrophenol: An In-depth Technical Guide.
  • Lee, J. S., et al. (2025, February 24). Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S.
  • Chen, C. Y., et al. (2014, January 13).
  • Al-Henhena, N., et al. (2016, November 30). Research Article. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Protocols & Analytical Methods

Method

protocol for attaching (3,4-Dimethoxy-2-nitrophenyl)methanol to carboxylic acids

Target Audience: Synthetic chemists, chemical biologists, and drug development professionals. Focus: Covalent attachment of the photolabile protecting group (3,4-Dimethoxy-2-nitrophenyl)methanol to carboxylic acid payloa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, chemical biologists, and drug development professionals. Focus: Covalent attachment of the photolabile protecting group (3,4-Dimethoxy-2-nitrophenyl)methanol to carboxylic acid payloads.

Executive Summary & Mechanistic Rationale

(3,4-Dimethoxy-2-nitrophenyl)methanol—commonly referred to as DMNB alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol, or 6-nitroveratryl alcohol—is a premier photolabile protecting group (PPG)[1]. It is extensively utilized to create "caged" compounds, masking the biological or chemical activity of carboxylic acids until targeted irradiation with UV light (~350 nm) triggers their release[2].

The photochemical uncaging relies on a Norrish Type II-like mechanism. Upon UV excitation, the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. Subsequent rearrangement yields a cyclic hemiacetal that collapses to release the free carboxylic acid and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct[1].

Because the DMNB moiety and many biological payloads are sensitive to harsh acidic or basic environments, attaching DMNB alcohol to a carboxylic acid requires mild, highly efficient coupling strategies. This guide details the two most robust methodologies for this transformation: the Steglich Esterification and the Mitsunobu Reaction .

G A DMNB-Caged Carboxylic Acid B Excited Singlet/Triplet State A->B UV Light (~350 nm) C Aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Hemiacetal Intermediate C->D Rearrangement E Free Carboxylic Acid (Active Payload) D->E Cleavage F 4,5-Dimethoxy-2-nitroso benzaldehyde D->F Byproduct

Photochemical uncaging mechanism of DMNB-protected carboxylic acids via Norrish Type II reaction.

Strategy Selection: Comparative Reaction Parameters

Selecting the correct coupling method dictates the success of the esterification, particularly regarding purification and functional group tolerance.

Table 1: Quantitative Comparison of Esterification Strategies
ParameterSteglich Esterification (Recommended)Mitsunobu Esterification (Alternative)
Primary Reagents EDC·HCl, DMAPDIAD (or DEAD), PPh₃
Typical Solvents DCM, DMF, or THFTHF or Toluene
Reaction Temp 0 °C to Room Temperature0 °C to Room Temperature
Stoichiometry (Acid : DMNB) 1.0 : 1.11.0 : 1.0
Catalyst/Coupling Eq. 1.2 eq EDC, 0.1 eq DMAP1.2 eq DIAD, 1.2 eq PPh₃
Primary Byproducts Water-soluble ureaTriphenylphosphine oxide, Hydrazine
Best Suited For General carboxylic acids, scale-upAcid-sensitive substrates, avoiding DMAP

Protocol A: Steglich Esterification (EDC / DMAP)

The Steglich esterification is the gold standard for coupling DMNB alcohol to carboxylic acids[3]. While the original protocol utilized DCC (N,N'-dicyclohexylcarbodiimide), this updated methodology employs EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

Causality of Reagent Choice:

  • EDC over DCC: DCC generates dicyclohexylurea, which is highly soluble in organic solvents and notoriously difficult to separate from the target ester. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup[4].

  • The Role of DMAP: DMAP is not merely a base; it is an acyl transfer catalyst. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium ion, which is subsequently trapped by the DMNB alcohol to form the ester[3][4].

G RCOOH Carboxylic Acid Substrate O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC EDC EDC Coupling Agent EDC->O_Acyl Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py + DMAP DMAP DMAP Catalyst DMAP->Acyl_Py Product DMNB-Ester (Caged Compound) Acyl_Py->Product + DMNB Alcohol Urea Water-Soluble Urea Byproduct Acyl_Py->Urea Displacement DMNB DMNB Alcohol (Photocage) DMNB->Product

EDC/DMAP-mediated Steglich esterification workflow for synthesizing DMNB-caged esters.

Step-by-Step Methodology

Note: Conduct all steps involving DMNB alcohol and the final product in a darkened fume hood or using amber glassware to prevent premature photolysis.

  • Preparation: In an oven-dried, amber round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 1.0 eq) and DMNB alcohol (234 mg, 1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM) (10 mL) under an inert atmosphere (Nitrogen or Argon)[5].

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol, 0.1 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (230 mg, 1.2 mmol, 1.2 eq) over 5 minutes. Self-Validation Check: The solution should remain clear, though slight yellowing from the DMNB moiety is normal.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12–16 hours. Wrap the flask in aluminum foil if amber glassware is unavailable.

  • Reaction Monitoring: Monitor completion via TLC (Typical eluent: 3:1 Hexanes/Ethyl Acetate). The DMNB-ester will be highly UV-active and typically runs higher (less polar) than the starting acid.

  • Aqueous Workup:

    • Dilute the reaction with additional DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (15 mL) to remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Mitsunobu Esterification (DIAD / PPh₃)

If the carboxylic acid contains functional groups sensitive to the basicity of DMAP, the Mitsunobu reaction offers a strictly neutral alternative[6]. It utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the DMNB alcohol, forming an alkoxyphosphonium intermediate that is subsequently attacked by the carboxylate[6].

Step-by-Step Methodology
  • Preparation: In an oven-dried, amber flask, dissolve the carboxylic acid (1.0 mmol, 1.0 eq), DMNB alcohol (213 mg, 1.0 mmol, 1.0 eq), and Triphenylphosphine (315 mg, 1.2 mmol, 1.2 eq) in anhydrous Tetrahydrofuran (THF) (10 mL) under Argon.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DIAD (242 mg, 236 µL, 1.2 mmol, 1.2 eq) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of hydrazine byproducts[6].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir in the dark for 12 hours.

  • Workup & Purification: Concentrate the THF under reduced pressure. The major challenge here is the removal of triphenylphosphine oxide (TPPO).

    • Pro-Tip for TPPO Removal: Triturate the crude mixture in cold diethyl ether or a mixture of Hexanes/EtOAc (9:1). TPPO is poorly soluble in cold non-polar solvents and will precipitate, allowing for its removal via filtration before column chromatography.

Quality Control & Troubleshooting

  • Premature Cleavage: DMNB esters are sensitive to ambient light, particularly fluorescent laboratory lighting which emits trace UV. Always store the final caged compounds at -20 °C in opaque containers.

  • Incomplete Conversion in Steglich: If TLC indicates unreacted starting materials after 16 hours, the carboxylic acid may be sterically hindered. Increase DMAP to 0.5 eq and EDC to 1.5 eq, or switch the solvent to anhydrous DMF to increase solubility.

  • TLC Artifacts: When analyzing DMNB compounds via TLC, prolonged exposure to the 254 nm or 365 nm UV lamp used for visualization can cause in situ photolysis directly on the silica plate, leading to streaking or false "impurity" spots. Keep UV visualization brief.

Sources

Application

(3,4-Dimethoxy-2-nitrophenyl)methanol in solid-phase peptide synthesis

Application Note & Protocol Guide Topic: The Strategic Application of (3,4-Dimethoxy-2-nitrophenyl)methanol in Advanced Solid-Phase Peptide Synthesis Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: The Strategic Application of (3,4-Dimethoxy-2-nitrophenyl)methanol in Advanced Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Conventional Cleavage in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency.[1][2] The final cleavage step, however, which liberates the peptide from the solid support, often requires harsh acidic conditions (e.g., concentrated trifluoroacetic acid) that can be detrimental to sensitive sequences or complex modifications.[3][4] This document provides a detailed guide to the use of (3,4-Dimethoxy-2-nitrophenyl)methanol, a precursor to the o-nitroveratryl photolabile linker, which offers an orthogonal and exceptionally mild cleavage strategy. By harnessing the energy of UV light, this linker system allows for the release of peptides under neutral, non-destructive conditions, preserving the integrity of acid-sensitive protecting groups and enabling novel synthetic strategies.[5][6][7] This application note serves as a technical manual, detailing the underlying chemistry, operational workflows, and step-by-step protocols for integrating this powerful tool into your peptide synthesis campaigns.

The o-Nitroveratryl Linker: Mechanism and Advantages

The linker derived from (3,4-Dimethoxy-2-nitrophenyl)methanol belongs to the well-established family of o-nitrobenzyl linkers. Its utility in SPPS stems from its robust stability to the standard conditions of Fmoc-based peptide synthesis, combined with its unique lability upon UV irradiation.

Core Mechanism of Photolytic Cleavage:

The cleavage process is a light-induced intramolecular redox reaction, often described as a Norrish Type II-like reaction.[5]

  • Photoexcitation: Upon irradiation with UV light (typically in the 350-365 nm range), the ortho-nitro group absorbs a photon, promoting it to an excited diradical state.

  • Intramolecular Hydrogen Abstraction: The activated oxygen of the nitro group abstracts a benzylic hydrogen atom from the carbon atom attached to the peptide. This forms an aci-nitro intermediate.

  • Rearrangement and Release: This unstable intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond. This step releases the peptide from the solid support and generates an o-nitrosobenzaldehyde derivative that remains attached to the resin.

The two methoxy groups on the aromatic ring play a crucial role by increasing the linker's photosensitivity and influencing the absorption wavelength, allowing for efficient cleavage under specific UV conditions.[8]

Key Advantages:

  • Orthogonality: The linker is stable to the acidic (TFA for side-chain deprotection) and basic (piperidine for Fmoc removal) conditions of standard SPPS, allowing for its selective cleavage at the end of the synthesis.[8]

  • Mild Cleavage Conditions: Cleavage is performed in neutral solvents at room temperature, simply by exposure to UV light. This avoids the use of strong acids that can damage sensitive peptides.[5][7]

  • Release of Protected Peptides: Because cleavage does not require acid, it is possible to release fully or partially protected peptide fragments from the resin, which can then be used in subsequent fragment condensation strategies.[9]

  • Spatial and Temporal Control: Photolysis offers precise control over when and where cleavage occurs, a feature valuable in applications like peptide microarray synthesis.[10]

Experimental Workflow and Protocols

The successful implementation of the (3,4-Dimethoxy-2-nitrophenyl)methanol-derived linker involves three main phases: linker immobilization, peptide chain elongation, and photolytic cleavage.

Workflow Overview

SPPS_Workflow cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: Peptide Synthesis cluster_cleavage Phase 3: Cleavage & Purification Resin Aminomethyl Resin ActivatedResin Linker-Functionalized Resin Resin->ActivatedResin Coupling Linker (3,4-Dimethoxy-2-nitrophenyl) -based Linker Acid Linker->ActivatedResin FirstAA Load First Fmoc-AA ActivatedResin->FirstAA Start Synthesis SPPS Iterative SPPS Cycles (Fmoc Deprotection & Coupling) FirstAA->SPPS PeptideResin Completed Peptide-Resin SPPS->PeptideResin UV Photolytic Cleavage (UV Light, 365 nm) PeptideResin->UV Initiate Cleavage Crude Crude Peptide (In Solution) UV->Crude HPLC Purification (HPLC) Crude->HPLC Final Pure Peptide HPLC->Final

Caption: High-level workflow for SPPS using a photolabile linker.
Protocol 1: Linker Immobilization and First Amino Acid Loading

This protocol describes the attachment of a pre-functionalized linker, such as 4-(4-(hydroxymethyl)-3-methoxy-6-nitrophenoxy)butanoic acid, to an aminomethylated resin, followed by the loading of the first amino acid.

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g)

  • 4-(4-(hydroxymethyl)-3-methoxy-6-nitrophenoxy)butanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)[11]

  • Dichloromethane (DCM)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • Resin Swelling: Swell 1.0 g of aminomethyl resin in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Linker Activation & Coupling:

    • In a separate flask, dissolve the linker acid (2 eq. to resin capacity), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Allow the activation to proceed for 20 minutes.

    • Drain the DMF from the swollen resin and add the activated linker solution.

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and dry under vacuum.

  • First Amino Acid Loading:

    • Swell the linker-functionalized resin in DCM (10 mL) for 30 minutes.

    • In a separate flask, dissolve the Fmoc-amino acid (3 eq. to resin capacity) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM. Add DIC (3 eq.).

    • Drain the DCM from the resin and add the amino acid solution.

    • Agitate for 2-4 hours at room temperature.

  • Capping: To cap any unreacted hydroxyl groups on the linker, wash the resin with DCM and treat with a solution of acetic anhydride and DIPEA in DCM (1:1:8 v/v/v) for 30 minutes.

  • Final Wash: Wash the resin with DCM (3x), DMF (3x), and store for peptide synthesis. The loading efficiency can be confirmed by a standard spectrophotometric Fmoc-release test.[9]

Protocol 2: Photolytic Cleavage of the Peptide

This protocol details the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-bound photolabile resin

  • Cleavage Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile/Water (9:1)

  • UV Photoreactor (e.g., a Rayonet reactor with lamps centered at 365 nm)

  • Quartz reaction vessel or borosilicate glass vessel (note: standard borosilicate cuts off some UV light, potentially increasing cleavage time)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the photoreactor vessel. Add the cleavage solvent (e.g., 10 mL of DCM) to swell the resin for 30 minutes.

  • Degassing (Optional but Recommended): Gently bubble an inert gas through the suspension for 10-15 minutes to remove dissolved oxygen, which can sometimes quench the excited state of the nitroaromatic group.

  • Irradiation:

    • Place the vessel in the photoreactor. If the reactor is not equipped with a cooling system, place it in a water bath to maintain room temperature.

    • Irradiate the suspension with UV light (365 nm) while gently agitating (e.g., with a magnetic stirrer or orbital shaker) to ensure all beads are exposed to the light.

    • Irradiation time can vary from 2 to 8 hours. The progress can be monitored by taking small aliquots of the solution and analyzing by HPLC.

  • Peptide Collection:

    • Once cleavage is complete, filter the resin beads and collect the filtrate, which contains the crude peptide.

    • Wash the resin with two additional portions of the cleavage solvent (2x 5 mL) and combine the filtrates.

  • Work-up: Evaporate the combined filtrates under reduced pressure to obtain the crude peptide. The peptide can then be precipitated, lyophilized, and purified by standard methods such as reverse-phase HPLC.

Data Summary and Performance

The performance of the o-nitroveratryl linker is robust, though yields can be sequence-dependent.

ParameterSpecificationRationale / Notes
Linker Family o-Nitroveratryl (derived from 3,4-Dimethoxy-2-nitrophenyl)The methoxy groups enhance photosensitivity.
Cleavage Wavelength 350 - 365 nmThis wavelength is energetic enough for cleavage but minimizes damage to sensitive amino acids like Tryptophan.[5]
Typical Solvents DCM, THF, MeCN/H₂OSolvent choice depends on the solubility of the target peptide.
Irradiation Time 2 - 8 hoursHighly dependent on reactor power, vessel material, and peptide sequence. Optimization is recommended.
Expected Yield 70% - 95%Yields can be affected by peptide aggregation on the resin or incomplete photolysis.[5]
Resulting C-Terminus Carboxylic AcidThe cleavage releases the peptide with a free C-terminal acid.
Resin Byproduct o-Nitrosobenzaldehyde derivativeThis colored byproduct remains on the resin and is easily filtered away.

Mechanistic Visualization

Photolytic Cleavage Mechanism
Caption: Simplified mechanism of o-nitrobenzyl photolytic cleavage.
(Note: The above DOT script is a template; rendering complex chemical structures requires image inclusion, which is represented here with placeholders.)

Safety and Handling

  • (3,4-Dimethoxy-2-nitrophenyl)methanol and related nitroaromatic compounds should be handled with care. They may cause skin and serious eye irritation.[12][13] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • UV Radiation: Never look directly at the UV lamp source. Ensure the photoreactor is properly shielded to prevent exposure to harmful UV radiation.

  • Solvents: All organic solvents like DMF, DCM, and THF should be handled in a well-ventilated fume hood. DMF is a reproduction-toxic solvent and its use is increasingly restricted.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • D. A. Nicewicz & D. A. Dougherty. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(7), 385–400. [Link]

  • M. C. de la Cruz, et al. (2019). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2106, 149-164. [Link]

  • S. Peukert & B. Giese. (1997). A new photocleavable linker in solid-phase chemistry for ether cleavage. Journal of Organic Chemistry, 62(24), 8291-8295. [Link]

  • P. M. S. D. Cal, et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed, 29989569. [Link]

  • T. T. T. Nguyen, et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4782–4785. [Link]

  • T. T. T. Nguyen, et al. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Europe PMC. [Link]

  • ACS Combinatorial Science. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Publications. [Link]

  • NextSDS. (n.d.). (3,4-dimethoxy-5-nitrophenyl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Gyros Protein Technologies Blog. [Link]

  • J. M. Collins, et al. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 76(1), 18.1.1–18.1.28. [Link]

  • A. M. Kloxin, et al. (2013). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Polymer Chemistry, 4(17), 4487-4493. [Link]

  • Y. Chen, et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(21), 7483. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • A. B. E. Atta, et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1144–1162. [Link]

  • B. L. Pentelute, et al. (2010). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, 46(1), 115-117. [Link]

  • A. El-Faham, et al. (2012). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 17(11), 12794–12808. [Link]

  • G. Mezo, et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • A. E. El-Say, et al. (2019). Synthesis and Applications of Synthetic Peptides. IntechOpen. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • L. Zervas, et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(21), 3660–3666. [Link]

Sources

Method

Comprehensive Application Note: Synthesis and Integration of (3,4-Dimethoxy-2-nitrophenyl)methyl Esters for Photo-Targeted Drug Delivery

Target Audience: Researchers, scientists, and drug development professionals. Application: Spatiotemporally controlled drug release, photopharmacology, and targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Spatiotemporally controlled drug release, photopharmacology, and targeted therapeutics.

Executive Summary & Mechanistic Rationale

The development of "caged" prodrugs—therapeutics rendered temporarily inactive by a photolabile protecting group (PPG)—has revolutionized targeted drug delivery. By utilizing light as an external, non-invasive trigger, researchers can achieve unprecedented spatial and temporal control over drug release[1]. Among the most robust PPGs for masking carboxylic acid-containing drugs are the dimethoxy-substituted o-nitrobenzyl derivatives.

Specifically, the (3,4-Dimethoxy-2-nitrophenyl)methyl ester serves as a highly efficient caging moiety. While unsubstituted o-nitrobenzyl groups require high-energy, tissue-damaging UVC light (<300 nm) for cleavage, the addition of two electron-donating methoxy groups induces a significant bathochromic (red) shift. This structural modification extends the absorption maximum ( λmax​ ) into the UVA region (~340–365 nm), enabling deeper tissue penetration and drastically reducing phototoxicity in biological models[2].

The Photolysis Mechanism

Upon irradiation with UVA light, the (3,4-Dimethoxy-2-nitrophenyl)methyl ester undergoes a classic Norrish Type II photochemical cleavage [1]. The sequence initiates with the excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic position. This forms a transient aci-nitro intermediate that rapidly cyclizes and collapses, releasing the active free carboxylic acid drug and generating a nitrosobenzaldehyde byproduct[3].

Mechanism A Drug-COOH (Active Payload) C Caged Drug Ester (Inactive Prodrug) A->C EDC/DMAP Esterification B (3,4-Dimethoxy-2-nitrophenyl)methanol (Caging Moiety) B->C EDC/DMAP Esterification D UVA Irradiation (λ ≈ 365 nm) C->D Target Tissue Localization E aci-Nitro Intermediate (Transient) D->E Photon Absorption F Free Drug-COOH (Targeted Release) E->F Norrish Type II Cleavage G Nitrosobenzaldehyde (Byproduct) E->G

Figure 1: Photochemical Norrish Type II cleavage mechanism of DMNB-caged ester prodrugs.

Experimental Design & Quantitative Data

To justify the selection of the dimethoxy-substituted moiety over traditional caging groups, we must analyze their photophysical properties. The table below summarizes the critical quantitative parameters that dictate experimental design.

Photophysical PropertyUnsubstituted o-Nitrobenzyl(3,4-Dimethoxy-2-nitrophenyl)methyl
Absorption Maximum ( λmax​ ) ~260 – 280 nm~340 – 365 nm
Molar Extinction Coefficient ( ϵ ) ~5,000 M −1 cm −1 (at 260 nm)~6,500 M −1 cm −1 (at 350 nm)
Optimal Uncaging Wavelength 254 – 300 nm (UVC/UVB)350 – 400 nm (UVA)
In Vivo Biocompatibility Poor (High DNA damage risk)Moderate to High (Clinically viable)
Cleavage Half-Life (10 mW/cm² LED) > 30 minutes2 – 10 minutes

Detailed Methodologies & Protocols

The following protocols form a self-validating system, ensuring both high-yield synthesis and accurate kinetic tracking of the drug release.

Protocol A: Steglich Esterification (Caging the Drug)

Objective: Covalently link a carboxylic acid-containing drug to (3,4-Dimethoxy-2-nitrophenyl)methanol.

Expertise & Causality Note: This reaction utilizes EDC and DMAP. EDC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This specific combination suppresses unwanted N-acylurea rearrangements, ensuring high ester yields[4].

  • Preparation: Flame-dry a 50 mL amber round-bottom flask. Crucial: Amber glassware must be used throughout the synthesis to prevent premature photolytic cleavage by ambient laboratory fluorescent lighting.

  • Reagent Loading: Add the carboxylic acid drug (1.0 eq, e.g., 1.0 mmol) and (3,4-Dimethoxy-2-nitrophenyl)methanol (1.1 eq, 1.1 mmol) to the flask. Dissolve in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours in the dark.

  • Workup: Dilute the mixture with 20 mL DCM. Wash sequentially with 0.1 M HCl (2 × 15 mL) to remove the DMAP catalyst, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted starting acid, and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) in a darkened room. Store the purified prodrug at -20 °C.

Protocol B: Photolytic Uncaging Assay

Objective: Quantify the release kinetics of the free drug upon UVA irradiation.

Expertise & Causality Note: The Norrish Type II cleavage generates a highly reactive nitrosobenzaldehyde byproduct. If left unchecked, this byproduct can act as an internal light filter (inner filter effect) or react with nucleophilic residues on the released drug. We introduce semicarbazide as a scavenger to trap this electrophile, ensuring accurate kinetic measurements[5].

  • Sample Preparation: Prepare a 100 µM solution of the caged prodrug in PBS buffer (pH 7.4) containing 10% DMSO to ensure complete solubility.

  • Scavenger Addition: Add Semicarbazide hydrochloride to the solution to achieve a final concentration of 1 mM.

  • Irradiation Setup: Transfer 3 mL of the solution to a quartz cuvette (quartz is required for >99% UVA transmission). Irradiate the sample using a 365 nm LED light source (10 mW/cm²) positioned exactly 5 cm from the cuvette.

  • Kinetic Sampling: At predetermined time intervals (0, 2, 5, 10, 20, and 30 minutes), remove 50 µL aliquots. Immediately transfer these aliquots to amber HPLC vials and store at 4 °C to quench the photochemical reaction.

Workflow S1 Step 1: Steglich Esterification (Amber Glassware) S2 Step 2: Flash Chromatography (Darkroom Prep) S1->S2 S3 Step 3: Spectroscopic QC (NMR, HRMS) S2->S3 S4 Step 4: In Vitro Photolysis (365nm LED) S3->S4 S5 Step 5: HPLC/MS Kinetics (Uncaging Yield) S4->S5

Figure 2: End-to-end experimental workflow for synthesizing and validating DMNB-caged therapeutics.

Analytical Validation

To validate the system, the aliquots collected in Protocol B must be analyzed via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

  • Use a standard C18 analytical column with a gradient of Water/Acetonitrile (containing 0.1% TFA).

  • Monitor the UV absorbance at the isosbestic point of the prodrug/free drug pair.

  • Validation Criteria: The integral of the disappearing prodrug peak must inversely correlate with the appearing free drug peak. A successful assay will demonstrate >95% drug recovery within 30 minutes of irradiation, confirming both the efficiency of the photolysis and the mass balance of the system[3].

References[4] Title: Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Source: Journal of the American Chemical Society (ACS). URL: https://pubs.acs.org/doi/10.1021/ja0264227[1] Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Source: Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr300177k[5] Title: Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Source: ChemRxiv. URL: https://doi.org/10.26434/chemrxiv-2023-t4b9c[2] Title: Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Source: PMC / Angewandte Chemie. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4450672/[3] Title: A photochemical approach for controlled drug release in targeted drug delivery. Source: Bioorganic & Medicinal Chemistry / PubMed. URL: https://doi.org/10.1016/j.bmc.2011.12.020

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol

Welcome to the technical support center for the synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol. This molecule is a cornerstone photolabile protecting group, invaluable in the se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol. This molecule is a cornerstone photolabile protecting group, invaluable in the sequential synthesis of complex and light-sensitive molecules.[1] Its successful synthesis is critical for many advanced research applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

The most prevalent synthetic route begins with the regioselective nitration of veratraldehyde (3,4-dimethoxybenzaldehyde) to yield 6-nitroveratraldehyde. The subsequent, and most critical, step is the selective reduction of the aldehyde functional group to a primary alcohol without affecting the nitro group.[1] This guide focuses on overcoming the challenges inherent in this crucial reduction step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions to improve your synthetic outcome.

Q1: My reaction yield is consistently low after the reduction of 6-nitroveratraldehyde. What are the most likely causes?

A1: Low yield in this step is the most frequently encountered problem. It typically stems from a combination of suboptimal reaction conditions, reagent quality, or side reactions. The key is maintaining the chemoselectivity of the reducing agent for the aldehyde over the nitro group.

Primary Causes and Solutions:

  • Improper Temperature Control: The reduction of an aldehyde with sodium borohydride (NaBH₄) is an exothermic reaction. An uncontrolled increase in temperature can lead to a loss of selectivity, causing the reduction of the nitro group or the formation of undesired byproducts.[2]

    • Solution: Maintain a strict internal reaction temperature between 0 °C and 15 °C.[2] This is best achieved by using an ice-salt or acetone-dry ice bath and monitoring the internal thermometer closely during the addition of the reducing agent.

  • Rapid Addition of the Reducing Agent: Adding NaBH₄ too quickly can cause a rapid temperature spike and localized areas of high reagent concentration, promoting over-reduction and side reactions.[2]

    • Solution: Add the solid NaBH₄ portion-wise over an extended period (e.g., 30 minutes).[2] This ensures the reaction remains controlled and the heat generated can be effectively dissipated by the cooling bath.

  • Suboptimal Solvent Choice or Product Crystallization: While methanol is a common solvent, rapid crystallization of the product in some solvent systems can lead to clumping and incomplete reaction.[3]

    • Solution: If clumping is observed, consider switching the solvent to Tetrahydrofuran (THF) and using an aqueous solution of NaBH₄. The addition of a buffer like K₂HPO₄ can also help maintain a stable pH and suppress the formation of borane adducts as side-products.[3]

  • Purity of Starting Material: Impurities in the 6-nitroveratraldehyde can interfere with the reaction, leading to the formation of complex mixtures that are difficult to separate.

    • Solution: Ensure the purity of your starting material. If necessary, recrystallize the 6-nitroveratraldehyde from a suitable solvent like ethanol before proceeding with the reduction.

Q2: I'm observing significant reduction of the nitro group, resulting in amino or azoxy byproducts. How can I prevent this?

A2: The formation of byproducts from nitro group reduction indicates that the reaction conditions are too harsh or the reducing agent is not acting selectively. While NaBH₄ is a mild reducing agent, its selectivity is highly dependent on the reaction environment.[4]

Causality and Prevention:

  • The Mechanism of Selectivity: NaBH₄ is a nucleophilic reducing agent that preferentially attacks the electron-deficient carbon of a carbonyl group.[5] Nitro groups are typically resistant to NaBH₄ under mild conditions.[4] However, elevated temperatures or the presence of certain catalysts (like transition metal salts) can enhance the reducing power of NaBH₄, leading to the reduction of the nitro group.[6]

  • Solutions:

    • Strict Temperature Adherence: As stated above, maintaining the temperature at 0 °C is the most critical factor in preserving the nitro group.

    • Stoichiometric Control: Use a minimal excess of NaBH₄ (e.g., 1.5 to 2 equivalents). A large excess of the reducing agent can overcome the kinetic barrier for nitro group reduction.

    • Avoid Metal Contamination: Ensure your glassware and reagents are free from transition metal contaminants that could catalyze the unwanted reduction.

Q3: The purification of (3,4-Dimethoxy-2-nitrophenyl)methanol is proving difficult, and my final product is not pure.

A3: Purification challenges usually arise from a poorly executed work-up procedure or the presence of closely related side products.

Effective Purification Strategy:

  • Controlled Quenching: After the reaction is complete (monitored by TLC), it must be carefully quenched. Slowly add 1M aqueous HCl to neutralize any unreacted NaBH₄ and to hydrolyze the borate-ester intermediates.[2] This step should also be performed in a cold bath as quenching can be exothermic.

  • Solvent Removal and Extraction: If using methanol, it should be partially removed under reduced pressure before extraction.[2] This prevents the desired product from partitioning into the aqueous layer. Subsequently, perform a thorough extraction with a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Flash Column Chromatography: This is almost always necessary for obtaining a highly pure product.

    • Stationary Phase: Silica gel (100-210 µm) is standard.[2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of ethyl acetate and hexanes (e.g., starting from 20% and increasing to 33% ethyl acetate) is highly effective for separating the desired alcohol from less polar starting material and non-polar byproducts.[2]

Q4: My purified product degrades or changes color over time. How should it be stored?

A4: (3,4-Dimethoxy-2-nitrophenyl)methanol is a light-sensitive compound.[1] Exposure to light, particularly UV light, can initiate photochemical reactions that lead to degradation.

Proper Storage Protocol:

  • Light Protection: Store the compound in an amber-colored vial or a flask wrapped in aluminum foil.

  • Temperature and Atmosphere: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from oxidizing agents.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

  • Q: What is the most common starting material for this synthesis?

    • A: The synthesis typically begins with veratraldehyde (3,4-dimethoxybenzaldehyde), which undergoes regioselective nitration to produce the direct precursor, 6-nitroveratraldehyde.[1]

  • Q: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to speed up the reaction?

    • A: Absolutely not. LiAlH₄ is a very strong and unselective reducing agent that will rapidly reduce both the aldehyde and the nitro group, leading to the formation of the corresponding amine.[4] The key to this synthesis is chemoselectivity, which is achieved with a milder reagent like NaBH₄ under controlled conditions.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the ideal method. Use a silica gel plate and an eluent system similar to what you plan for column chromatography (e.g., 30% ethyl acetate in hexanes). The starting aldehyde is more polar than the product alcohol, so you will see the disappearance of the starting material spot and the appearance of a new, higher Rf product spot as the reaction proceeds.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed in the troubleshooting guide for the selective reduction of 6-nitroveratraldehyde.

Materials:

  • 6-nitroveratraldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes

Procedure:

  • Set up a three-necked round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.

  • Dissolve 6-nitroveratraldehyde (1.0 eq) in methanol (approx. 15 mL per gram of aldehyde).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Once the internal temperature is stable at 0 °C, begin adding NaBH₄ (1.5 eq) slowly in small portions over 30 minutes.[2] Carefully monitor the internal thermometer to ensure the temperature does not exceed 15 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Slowly quench the reaction by adding 1M aqueous HCl dropwise at 0 °C until gas evolution ceases and the pH is acidic.

  • Partially concentrate the solution by removing most of the methanol via rotary evaporation.[2]

  • Dilute the remaining aqueous solution with water and extract with CH₂Cl₂ (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude yellow oil or solid by flash column chromatography on silica gel, eluting with 33% ethyl acetate in hexanes to yield pure (3,4-Dimethoxy-2-nitrophenyl)methanol.[2]

Data Summary Table

ParameterRecommended ConditionRationale & Reference
Starting Material 6-nitroveratraldehydeDirect precursor to the target molecule.[1]
Reducing Agent Sodium Borohydride (NaBH₄)Provides high chemoselectivity for aldehydes over nitro groups.[3][4]
Solvent Methanol or THFEffectively dissolves reactants.[2][3]
Temperature 0 °C to 15 °CCritical for maintaining selectivity and controlling the exothermic reaction.[2]
Reagent Addition Slow, portion-wise over 30 minPrevents temperature spikes and localized high concentrations.[2]
Work-up Quench with 1M HClNeutralizes excess NaBH₄ and facilitates product isolation.[2]
Purification Flash Chromatography (EtOAc/Hexanes)Essential for removing unreacted starting material and byproducts.[2]

Visual Workflow and Logic Diagrams

Diagram 1: Synthetic Pathway

Synthesis_Pathway Veratraldehyde Veratraldehyde Nitration Nitration (HNO₃/H₂SO₄) Veratraldehyde->Nitration Nitro_Aldehyde 6-Nitroveratraldehyde Nitration->Nitro_Aldehyde Reduction Selective Reduction (NaBH₄, MeOH, 0°C) Nitro_Aldehyde->Reduction Final_Product (3,4-Dimethoxy- 2-nitrophenyl)methanol Reduction->Final_Product

Caption: Overall synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol.

Diagram 2: Troubleshooting Flowchart for the Reduction Step

Troubleshooting_Flowchart Start Start: Low Yield in Reduction Step Check_Temp Was Temp ≤ 15°C? Start->Check_Temp Check_Addition Was NaBH₄ Added Slowly? Check_Temp->Check_Addition Yes Sol_Temp Action: Improve Cooling & Monitoring Check_Temp->Sol_Temp No Check_Purity Is Starting Material Pure? Check_Addition->Check_Purity Yes Sol_Addition Action: Add NaBH₄ Portion-wise Over 30+ min Check_Addition->Sol_Addition No Check_Byproducts Nitro Group Reduced? Check_Purity->Check_Byproducts Yes Sol_Purity Action: Recrystallize 6-Nitroveratraldehyde Check_Purity->Sol_Purity No Sol_Byproducts Root Cause: Temp Too High or Excess NaBH₄ Check_Byproducts->Sol_Byproducts Yes Success Yield Improved Check_Byproducts->Success No Sol_Temp->Check_Temp Sol_Addition->Check_Addition Sol_Purity->Check_Purity Sol_Byproducts->Check_Temp

Caption: Troubleshooting logic for low yield in the reduction step.

References

  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252-258. DOI: 10.15227/orgsyn.094.0252. Retrieved from [Link]

  • Periasamy, M. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. American Chemical Society. Retrieved from [Link]

  • Brown, H. C., & Subba Rao, B. C. (1960). Hydroboration. III. The Reduction of Organic Compounds by Diborane, an Acid-type Reducing Agent. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH₄ / Ni(PPh₃)₄. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH₄/NiCl₂·6H₂O System in Aqueous. Asian Journal of Chemistry, 22(7), 5573-5578. Retrieved from [Link]

Sources

Optimization

preventing side reactions during photocleavage of (3,4-Dimethoxy-2-nitrophenyl)methanol

Welcome to the Technical Support Center for photopharmacology and chemical biology applications. This guide is designed for researchers and drug development professionals working with the (3,4-Dimethoxy-2-nitrophenyl)met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for photopharmacology and chemical biology applications. This guide is designed for researchers and drug development professionals working with the (3,4-Dimethoxy-2-nitrophenyl)methanol (DMNB) photolabile protecting group.

While DMNB is highly valued for its red-shifted absorption profile and efficient uncaging kinetics, the photolytic process generates highly reactive byproducts. As a Senior Application Scientist, I have structured this guide to explain the causality behind these side reactions and provide self-validating protocols to ensure pristine recovery of your target molecules.

Mechanistic Deep-Dive: The Root Cause of Side Reactions

To troubleshoot a failed uncaging experiment, we must first understand the photophysics. When a DMNB-caged compound is irradiated with UV-A light (typically 350–365 nm), the nitro group undergoes a Norrish Type II-like intramolecular hydrogen abstraction. This populates a transient aci-nitro intermediate, which rapidly decays to release your target payload (e.g., an amine, carboxylic acid, or phosphate)[1].

However, this cleavage is stoichiometric: for every molecule of payload released, one molecule of 4,5-dimethoxy-2-nitrosobenzaldehyde is generated[1].

This nitrosobenzaldehyde byproduct is the primary culprit behind experimental failures:

  • Electrophilic Alkylation: The aldehyde carbon is highly electrophilic. If your uncaged payload is a primary amine, it will rapidly undergo a condensation reaction with the byproduct to form an undesired Schiff base (imine)[2].

  • The Internal Filter Effect: The nitrosoaldehyde and its subsequent degradation products are darkly colored (often appearing brown) and absorb strongly in the 350–400 nm range[3]. As the reaction proceeds, these byproducts act as an "internal filter," absorbing the incident UV light and shielding the remaining caged molecules, which drastically decelerates the reaction kinetics[4].

  • Biological Interference: If uncaging is performed in vitro or in vivo, the reactive nitrosobenzene derivatives can cross-react with cellular nucleophiles or interfere with receptor binding assays[5].

Pathway Visualization

Mechanism DMNB DMNB-Caged Payload Light hv (365 nm) DMNB->Light Aci Aci-Nitro Intermediate Light->Aci Payload Free Payload (Amine/Thiol) Aci->Payload Nitroso 4,5-Dimethoxy-2- nitrosobenzaldehyde Aci->Nitroso Imine Imine Adduct (Side Product) Payload->Imine Nucleophilic Attack Nitroso->Imine Scavenger Scavenger (Semicarbazide) Nitroso->Scavenger Trapping Safe Stable Semicarbazone (Transparent) Scavenger->Safe

Fig 1: DMNB photocleavage mechanism highlighting the competitive imine side reaction and scavenger trapping.

Troubleshooting Guides & FAQs

Q: My uncaged primary amine yield is inexplicably low, and LC-MS shows a mass corresponding to [Payload + 177 Da]. What is happening? A: You are observing the classic Schiff base side reaction. The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct (MW ~195 Da) is reacting with your newly liberated primary amine. The loss of water (-18 Da) during condensation results in a net mass addition of +177 Da. Solution: You must introduce a nucleophilic scavenger to outcompete your payload for the aldehyde. Semicarbazide hydrochloride or hydroxylamine hydrochloride are the gold standards for this application[2].

Q: The uncaging reaction starts fast but stalls at ~50% conversion. The solution also turns dark brown. How do I drive it to completion? A: You are experiencing the "internal filter effect"[3]. The accumulating nitroso byproduct is absorbing your 365 nm light. Solution: Adding a scavenger like hydrazine or semicarbazide not only prevents alkylation but also converts the nitrosoaldehyde into a hydrazone or semicarbazone[2]. These scavenged adducts have a shifted absorbance profile, rendering the solution optically transparent at 365 nm and allowing the reaction to proceed to 100% conversion[4].

Q: I am uncaging a cysteine-containing peptide. I see multiple oxidized or alkylated side products. What is the best scavenger? A: The thiol side chain of cysteine is highly nucleophilic and prone to side reactions, including alkylation by the aldehyde or oxidation to sulfinic acids/disulfides by reactive oxygen species generated during UV exposure[6]. Solution: Semicarbazide alone is insufficient here. You must use a dual-scavenger system or rely heavily on Dithiothreitol (DTT). DTT acts as a sacrificial nucleophile to trap the nitroso species while maintaining a strictly reducing environment to prevent disulfide dimerization.

Quantitative Scavenger Selection Guide

Selecting the correct scavenger is highly dependent on the chemical nature of your payload. Use the table below to optimize your reaction conditions.

Scavenger ReagentMechanism of ActionOptimal pHMolar Excess RequiredProsCons
Semicarbazide HCl Condensation to form stable semicarbazone5.5 – 7.520x – 50xHighly effective; excellent optical clearing; biologically benign.Can react with payload aldehydes/ketones.
Hydroxylamine HCl Condensation to form oxime5.0 – 7.020x – 50xFastest kinetics; completely prevents internal filter effect.Can act as a reducing agent; potential side reactions with esters.
Hydrazine Condensation to form hydrazone6.0 – 8.010x – 20xVery strong nucleophile; dramatically improves cleavage rates.Toxic; risk of hydrazinolysis of sensitive amides/esters.
Dithiothreitol (DTT) Traps nitroso species; prevents oxidation7.0 – 8.510x – 50xProtects thiols; maintains reducing environment.Weaker aldehyde scavenger compared to nitrogen nucleophiles.

Self-Validating Experimental Protocol: DMNB Uncaging

This protocol utilizes Semicarbazide HCl to ensure quantitative recovery of an amine payload. It is designed as a self-validating system : the inclusion of specific LC-MS checkpoints guarantees that the scavenger concentration is sufficient to prevent side reactions.

Materials Required
  • DMNB-caged compound (10 mM stock in DMSO)

  • Semicarbazide hydrochloride (Sigma-Aldrich)

  • PBS Buffer (1X, pH 7.2)

  • Argon gas for sparging

  • 365 nm LED light source (10–20 mW/cm²)

Step-by-Step Methodology
  • Reaction Assembly: In a quartz cuvette or borosilicate glass vial, prepare a 100 µM solution of the DMNB-caged compound in PBS (pH 7.2). Add Semicarbazide HCl to a final concentration of 5 mM (a 50-fold molar excess).

    • Causality Check: The 50-fold excess ensures pseudo-first-order kinetics for the scavenging reaction, vastly outcompeting the 100 µM payload for the reactive aldehyde.

  • Degassing: Sparge the solution with Argon gas for 10 minutes.

    • Causality Check: Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) during UV irradiation, which could otherwise oxidize sensitive residues like methionine or cysteine[6].

  • Irradiation: Place the vial under the 365 nm LED. Irradiate for 15 minutes at room temperature.

  • Validation Checkpoint 1 (LC-MS): Take a 10 µL aliquot and analyze via LC-MS.

    • Pass Criteria: You should observe the exact mass of the free payload. The mass of the caged compound should be <5% of the total ion current.

    • Fail Criteria: If a mass of[Payload + 177 Da] is observed, the semicarbazide concentration is too low, or the pH is too basic (hindering semicarbazide nucleophilicity). Adjust pH to 6.5 and double the scavenger concentration.

  • Purification: Purify the liberated payload using preparative RP-HPLC to remove the semicarbazone adduct and excess scavenger.

Workflow Visualization

Workflow Prep 1. Sample Prep Add 50x Scavenger Degas 2. Degassing Argon Sparge (10m) Prep->Degas Irradiate 3. UV Irradiation 365 nm LED Degas->Irradiate Monitor 4. LC-MS Check Verify Payload Mass Irradiate->Monitor Purify 5. Purification Prep-HPLC Monitor->Purify

Fig 2: Standardized workflow for DMNB photocleavage incorporating self-validating LC-MS checkpoints.

References

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage The Journal of Organic Chemistry - ACS Publications URL
  • Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors Journal of Medicinal Chemistry - ACS Publications URL
  • Chemical Society Reviews (RSC Publishing)
  • Protecting Groups (Section 8.3: Carbamates and Related Groups)
  • (3,4-Dimethoxy-2-nitrophenyl)
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications URL

Sources

Troubleshooting

optimizing UV wavelength for (3,4-Dimethoxy-2-nitrophenyl)methanol deprotection

Welcome to the Technical Support Center for (3,4-Dimethoxy-2-nitrophenyl)methanol (commonly referred to as DMNB, 4,5-dimethoxy-2-nitrobenzyl alcohol, or 6-nitroveratryl alcohol)[1]. This guide is engineered for researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3,4-Dimethoxy-2-nitrophenyl)methanol (commonly referred to as DMNB, 4,5-dimethoxy-2-nitrobenzyl alcohol, or 6-nitroveratryl alcohol)[1]. This guide is engineered for researchers and drug development professionals utilizing DMNB as a photolabile protecting group (PPG) for spatial and temporal control of biological molecules.

Below, you will find mechanistic insights, optimized protocols, and diagnostic troubleshooting trees to ensure high-yield, biologically safe uncaging workflows.

Mechanistic Causality: Why Wavelength Matters

The parent ortho-nitrobenzyl (ONB) protecting group requires high-energy UV light (typically 260–320 nm) for deprotection, which frequently causes severe photodamage to nucleic acids and proteins[2].

DMNB was structurally engineered to solve this problem. By adding two electron-donating methoxy groups to the 3 and 4 positions of the aromatic ring, the absorption maximum ( λmax​ ) is significantly red-shifted to ~350–355 nm [3],[1]. When DMNB absorbs a photon in this range, it enters an excited state, triggering an intramolecular hydrogen abstraction. This forms a transient aci-nitro intermediate , which rapidly cyclizes and cleaves, releasing your target payload and an o-nitrosobenzaldehyde byproduct[2].

Mechanism DMNB DMNB-Caged Molecule Excited Excited State DMNB->Excited Photon UV Light (350-365 nm) Photon->Excited Aci Aci-Nitro Intermediate Excited->Aci H-Transfer Products Free Payload + Nitroso Byproduct Aci->Products Cleavage

Photochemical cleavage pathway of DMNB via an aci-nitro intermediate.

Photophysical Data & Wavelength Optimization

Selecting the correct wavelength requires balancing the molar extinction coefficient ( ϵ ) and the quantum yield ( Φu​ ). While DMNB absorbs highly efficiently at 350-365 nm, its quantum yield is inherently lower than unsubstituted or carboxy-substituted nitrobenzyls (like CNB)[3].

Table 1: Comparative Photophysical Properties of Common PPGs [3],[4]

Protecting Group λmax​ (nm)Extinction Coefficient ( ϵ )Quantum Yield ( Φu​ )Optimal Deprotection
CNB ( α -carboxy-2-nitrobenzyl)~260~10,000 M⁻¹cm⁻¹0.2 - 0.4 360 nm
NPE (1-(2-nitrophenyl)ethyl)~260~10,000 M⁻¹cm⁻¹~0.1 360 nm
DMNB (4,5-dimethoxy-2-nitrobenzyl)~350 - 355 ~5,000 M⁻¹cm⁻¹ 0.01 - 0.1 350 - 365 nm
DEACM (Coumarin derivative)~390 - 45010,000 - 40,000 M⁻¹cm⁻¹0.01 - 0.3390 - 450 nm

Key Takeaway: Always utilize a 365 nm narrow-band LED for DMNB. It perfectly overlaps with the red-shifted tail of DMNB's absorption spectrum while remaining completely orthogonal to the absorption spectra of aromatic amino acids and DNA bases.

Self-Validating Standard Operating Protocol: DMNB Uncaging

To ensure reproducible deprotection without sample degradation or byproduct toxicity, follow this self-validating workflow.

Reagents & Equipment:

  • 365 nm LED light source (10–20 mW/cm² output).

  • DMNB-caged substrate.

  • Semicarbazide hydrochloride or Dithiothreitol (DTT).

  • Aqueous buffer (e.g., PBS, pH 7.4).

Step-by-Step Methodology:

  • Sample Preparation: Prepare your DMNB-caged compound in PBS at a concentration of 10 µM to 50 µM .

    • Causality: High concentrations (>100 µM) result in an optical density (OD) that is too high, causing an "inner filter effect" where molecules at the surface of the cuvette absorb all the photons, leaving the bulk solution unreacted.

  • Scavenger Addition: Add 1–5 mM of Semicarbazide to the solution.

    • Causality: The photolysis of DMNB generates 4,5-dimethoxy-2-nitrosobenzaldehyde. This byproduct is a highly reactive electrophile that will form Schiff bases with primary amines on your target protein/payload. Semicarbazide acts as a nucleophilic scavenger, covalently trapping the nitroso byproduct and rendering it inert.

  • Irradiation: Place the sample in a quartz cuvette (or UV-transparent plate) on ice. Irradiate with the 365 nm LED for 5 to 15 minutes.

    • Causality: Ice prevents thermal degradation of sensitive biological payloads during prolonged LED exposure.

  • Self-Validation Checkpoint:

    • Visual: The solution must transition from colorless to a faint yellow/brown tint, confirming the generation of the nitroso byproduct.

    • Analytical: Inject a 5 µL aliquot into an LC-MS or HPLC system monitoring at 350 nm and 254 nm. You must observe the complete disappearance of the DMNB-conjugate peak and the emergence of the free payload peak. If the starting material peak remains >20% of its original area, do not proceed to downstream biological assays; move immediately to the Troubleshooting Guide below.

Troubleshooting Guide

Troubleshooting Start Issue: Low Cleavage Yield CheckUV Is UV wavelength 350-365 nm? Start->CheckUV FixUV Change to 365 nm LED CheckUV->FixUV No CheckConc Is sample OD > 0.1? CheckUV->CheckConc Yes FixConc Dilute to stop Inner Filter Effect CheckConc->FixConc Yes CheckScav Is byproduct quenching? CheckConc->CheckScav No FixScav Add Semicarbazide CheckScav->FixScav Yes

Logic tree for troubleshooting low photocleavage yields in DMNB workflows.

Q: My deprotection yield plateaus at 50-60%, even with extended irradiation times. How do I force the reaction to completion? A: You are likely experiencing byproduct quenching. The o-nitrosobenzaldehyde byproduct strongly absorbs UV light in the same 350-365 nm window as the DMNB starting material. As the byproduct accumulates, it acts as a chemical "sunscreen," absorbing the photons before they can reach the remaining caged molecules. Resolution: Dilute your sample to <50 µM and ensure you have added a sufficient excess (e.g., 5 mM) of a scavenger like semicarbazide or hydroxylamine to alter the byproduct's absorption profile.

Q: My biological sample (protein/DNA) is losing activity or degrading during the uncaging process. Isn't DMNB supposed to be safe? A: DMNB is safe, but your light source may not be. If you are using a broadband UV lamp (like a mercury arc lamp) rather than a narrow-band LED, the lamp is emitting high-energy UV-B and UV-C light (<320 nm) alongside the desired 365 nm light. Resolution: Immediately switch to a 365 nm LED. If you must use a broadband lamp, you must install a 320 nm long-pass optical filter between the lamp and your sample to block the damaging short-wavelength photons.

Q: I see a precipitate forming in my buffer during photolysis. A: The cleaved o-nitrosobenzaldehyde byproduct is highly hydrophobic and poorly soluble in purely aqueous buffers. Resolution: Add 1-5% DMSO or a mild surfactant (like 0.1% Tween-20) to your buffer prior to irradiation to keep the byproduct in solution.

Frequently Asked Questions (FAQs)

Q: Can I use Two-Photon Excitation (TPE) to deprotect DMNB in thick tissue samples? A: Yes, but it is highly inefficient. DMNB derivatives can be uncaged using a pulsed IR laser at approximately 720–740 nm [5]. However, the two-photon uncaging action cross-section ( δu​ ) for DMNB is extremely low—typically around 0.01 GM (Goeppert-Mayer units)[5]. If you require deep tissue two-photon uncaging, we recommend switching from DMNB to a brominated coumarin derivative (like Bhc), which offers cross-sections closer to 1.0 GM[5].

Q: Why is the photolysis rate of my DMNB-caged probe slower than my colleague's CNB-caged probe? A: This is an inherent physical limitation of the molecule. While DMNB benefits from a safer, longer absorption wavelength (~355 nm), its quantum yield ( Φu​=0.01−0.1 ) is significantly lower than that of CNB ( Φu​=0.2−0.4 )[3],[4]. You must compensate for this lower efficiency by either increasing the intensity of your 365 nm light source or extending the irradiation time.

Q: Does the choice of solvent affect the optimal wavelength? A: The λmax​ of DMNB is relatively stable across solvents, but the kinetics of the aci-nitro intermediate decay are highly solvent-dependent. Protic solvents (like water or methanol) stabilize the intermediate and facilitate the proton transfer steps required for cleavage, whereas aprotic solvents (like pure DCM or Hexane) can severely retard the cleavage rate. Always ensure some protic character in your solvent mixture.

References

  • Chemical Reviews (ACS Publications) - Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis URL:[Link]

Sources

Optimization

column chromatography purification methods for (3,4-Dimethoxy-2-nitrophenyl)methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3,4-Dimethoxy-2-nitrophenyl)methanol (CAS: 122029-28-1) and its clos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3,4-Dimethoxy-2-nitrophenyl)methanol (CAS: 122029-28-1) and its closely related structural isomers, such as 4,5-dimethoxy-2-nitrobenzyl alcohol (CAS: 1016-58-6).

Because these compounds are highly valued as photolabile protecting group (PPG) precursors in advanced organic synthesis and chemical biology[1], their purification requires strict adherence to specific chromatographic and environmental controls. This guide synthesizes field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-yield, high-purity isolation.

Core Principles of Chromatographic Behavior

To successfully purify (3,4-Dimethoxy-2-nitrophenyl)methanol, one must understand the causality behind its interaction with the stationary phase (silica gel):

  • The Primary Alcohol (-OH): Acts as a strong hydrogen-bond donor and acceptor, driving the molecule's baseline polarity and causing strong retention on bare silica.

  • The Nitro Group (-NO₂): Highly electron-withdrawing and polarizable. It can cause unpredictable secondary interactions (streaking) with active silanol sites on the silica if the solvent lacks sufficient polarizability.

  • The Methoxy Groups (-OCH₃): Electron-donating groups that increase the overall electron density of the aromatic ring, making the compound highly UV-active (ideal for 254 nm monitoring) but also susceptible to oxidation if left on active silica for extended periods.

Quantitative Data: Solvent System Selection

The selection of your mobile phase is the most critical variable. Below is a self-validating matrix of solvent systems based on standard TLC and column chromatography empirical data [2].

| Solvent System | Volume Ratio | Expected Rf​ | Mechan

Troubleshooting

stability of (3,4-Dimethoxy-2-nitrophenyl)methanol under highly acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, troubleshooting scenarios, and field-proven methodologies associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, troubleshooting scenarios, and field-proven methodologies associated with (3,4-Dimethoxy-2-nitrophenyl)methanol (commonly referred to as 4,5-dimethoxy-2-nitrobenzyl alcohol or DMNB alcohol) when subjected to highly acidic environments.

This guide synthesizes mechanistic causality with practical laboratory protocols to ensure the integrity of your photolabile caging workflows.

Part 1: Mechanistic Insights & Causality

To successfully utilize DMNB alcohol as a photolabile protecting group, you must understand its electronic nature. The stability of DMNB under acidic conditions is a delicate tug-of-war between its functional groups.

While the ortho-nitro group is strongly electron-withdrawing (destabilizing to carbocations), the two methoxy groups at the 3 and 4 positions are strongly electron-donating via resonance. Under highly acidic conditions, the benzylic hydroxyl group of the free DMNB alcohol can be protonated and lost as water. The resulting benzylic carbocation is unusually stabilized by the para-methoxy group. If a strong nucleophile is not present, this reactive intermediate will be attacked by another molecule of DMNB alcohol, leading to unwanted dimerization (etherification) or polymerization.

MechanisticPathway A Free DMNB Alcohol (Stable) B Protonated Alcohol (Highly Acidic) A->B + H⁺ C Benzylic Carbocation (Resonance Stabilized) B->C - H₂O D Dimerization / Ether (Degradation) C->D + DMNB Alcohol E Nucleophilic Capture (Target Product) C->E + Target Nucleophile

Reaction pathway of DMNB alcohol under highly acidic conditions.

Part 2: Quantitative Acid Compatibility Profile

Understanding the limits of DMNB stability is critical for multi-step syntheses. Once the free alcohol is converted into an ester, ether, or carbamate, its stability profile drastically improves because the leaving group ability is minimized.

ConditionDerivative StateExposure TimeStability / OutcomeMechanistic Rationale
100% Trifluoroacetic Acid (TFA) Caged Ester / Ether2 Hours (25°C)Stable (>95% recovery)The ester/ether linkage resists protonation; the nitro group prevents electrophilic aromatic ring cleavage[1].
1 N Hydrochloric Acid (HCl) Caged Carbamate12 Hours (25°C)Stable (Intact)Carbamate bonds are highly stable to dilute aqueous acids; the DMNB moiety remains intact during acetal hydrolysis[2].
Strong Lewis/Brønsted Acids Free DMNB Alcohol< 1 Hour (25°C)Unstable (Etherification)The free benzylic -OH protonates rapidly, forming a resonance-stabilized carbocation that undergoes self-condensation.
20% Piperidine in DMF Caged Ester / Ether20 MinutesStable Base-stable; routinely used for Fmoc deprotection without affecting the DMNB photolabile group[1].

Part 3: Troubleshooting Guide & FAQs

Q1: I am observing significant dimerization (ether formation) when attempting to cage a carboxylic acid using DMNB alcohol and a p-TsOH catalyst. How do I fix this? Causality: Fischer esterification relies on strong acid catalysis and heat. As outlined in the mechanistic pathway above, the strong acid protonates the DMNB alcohol, turning it into an excellent leaving group. The electron-donating methoxy groups stabilize the resulting carbocation, which is then attacked by unreacted DMNB alcohol instead of the target carboxylic acid. Solution: Abandon strong acid-catalyzed esterifications. Instead, utilize mild carbodiimide-mediated coupling (e.g., EDC/DMAP) or convert your carboxylic acid to an acyl chloride prior to reaction with DMNB alcohol in the presence of a mild base like DIPEA[2]. See Protocol A below.

Q2: Is the DMNB protecting group stable during standard Solid-Phase Peptide Synthesis (SPPS) cleavage using concentrated TFA? Causality: Yes. While the free alcohol is acid-sensitive, the caged DMNB ester or carbamate is highly robust. The electron-withdrawing nature of the nitro group protects the aromatic ring from electrophilic attack by the TFA. Empirical data confirms that DMNB substituents are entirely stable when exposed to 100% TFA for up to 2 hours during peptide cleavage from the resin[1]. Solution: Proceed with standard TFA cleavage protocols, but ensure you use appropriate carbocation scavengers (like triisopropylsilane and phenol) to protect the peptide side chains from other reactive species[1]. See Protocol B below.

Q3: My DMNB alcohol has turned dark yellow/brown in storage and my yields have dropped. What happened? Causality: DMNB alcohol is highly photolabile, absorbing broadly in the UV/Vis spectrum (up to ~420 nm). Ambient laboratory lighting can trigger an intramolecular rearrangement, converting the ortho-nitrobenzyl moiety into a 2-nitrosobenzaldehyde derivative[3]. Furthermore, trace acidic impurities in unbuffered solvents can catalyze slow degradation over time. Solution: Always store DMNB alcohol as a lyophilized solid in a tightly sealed, light-resistant (amber) container at -20°C. Conduct all reactions in dark or amber glassware.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Free Carbodiimide Esterification (Caging a Carboxylic Acid)

Designed to prevent acid-catalyzed carbocation formation and dimerization.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and DMNB alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the active ester intermediate.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer without lowering the pH.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling Agent: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir in the dark for 12-18 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The disappearance of the DMNB alcohol spot (UV active) and the appearance of a higher Rf product spot confirms successful caging without dimerization.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with 0.1 M Na₂CO₃ to remove unreacted acid, followed by brine[2].

Protocol B: TFA Cleavage of DMNB-Caged Peptides from Solid Support

Designed to isolate the caged peptide while maintaining the integrity of the DMNB group.

SPPSWorkflow Step1 1. Synthesize DMNB-Caged Peptide on Resin Step2 2. Prepare Cleavage Cocktail (92% TFA, Scavengers) Step1->Step2 Step3 3. Execute Acid Cleavage (2 hours, 25°C) Step2->Step3 Step4 4. Precipitate in Cold Ether (Isolate Product) Step3->Step4 Preserves DMNB Caging

Workflow for TFA-mediated cleavage of DMNB-caged peptides.

  • Preparation: Transfer the synthesized peptide-resin to a light-protected fritted cleavage vessel.

  • Cocktail Formulation: Prepare a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / triisopropylsilane (TIPS) / phenol / water in a ratio of 92 : 2.5 : 3 : 2.5[1]. Causality: TIPS and phenol act as highly nucleophilic scavengers. They intercept any carbocations generated from standard protecting groups (like t-Bu or Trityl), preventing them from alkylating the peptide or the DMNB ring.

  • Cleavage: Add the cocktail to the resin and agitate gently at room temperature for exactly 2 hours[1].

  • Filtration: Filter the resin and collect the highly acidic cleavage solution into a dark flask.

  • Concentration: Evaporate the majority of the TFA under a gentle, steady stream of nitrogen.

  • Validation Checkpoint (Precipitation): Precipitate the crude DMNB-caged peptide by adding a 10-fold volume of ice-cold diethyl ether. A visible flocculent precipitate validates successful cleavage. Centrifuge and wash the pellet with cold ether twice to remove residual scavengers.

References

  • Benchchem. "(3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1". Benchchem.
  • Bourgault, S., et al. "Photoreleasable ligands to study intracrine angiotensin II signalling". PMC - NIH.
  • Meng, Z., et al. "Use of Light-Degradable Aliphatic Polycarbonate Nanoparticles As Drug Carrier for Photosensitizer".
  • Miller, M. J., et al. "Organic & Biomolecular Chemistry". RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (3,4-Dimethoxy-2-nitrophenyl)methanol vs. 2-Nitrobenzyl Alcohol Photolabile Protecting Groups

Executive Summary & Nomenclature Photolabile protecting groups (PPGs) are indispensable tools in modern organic synthesis, chemical biology, and drug development. By allowing researchers to "cage" bioactive molecules and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature

Photolabile protecting groups (PPGs) are indispensable tools in modern organic synthesis, chemical biology, and drug development. By allowing researchers to "cage" bioactive molecules and subsequently release them with high spatial and temporal precision using light, PPGs enable the mapping of complex biological pathways and the synthesis of highly sensitive compounds.

This guide objectively compares the foundational 2-nitrobenzyl alcohol (NB) with its highly optimized derivative, (3,4-dimethoxy-2-nitrophenyl)methanol . In literature and commercial catalogs, (3,4-dimethoxy-2-nitrophenyl)methanol is most widely referred to by its equivalent names: 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB) or 6-nitroveratryl alcohol (NVOH) [1]. For clarity, this guide will refer to it as DMNB .

The core trade-off between these two PPGs lies in the balance between quantum yield efficiency and wavelength compatibility .

Chemical Profiles & Structural Causality

The performance of a PPG is dictated by its electronic structure, which governs its absorption spectrum and photolysis kinetics.

  • 2-Nitrobenzyl Alcohol (NB): As the unsubstituted parent compound, NB features an absorption maximum deep in the UV range (~260 nm), with an absorption tail extending to roughly 320 nm[2]. While it boasts a relatively high quantum yield (Φ ≈ 0.1–0.2), the requirement for high-energy UV-C or UV-B light severely limits its use in living systems due to phototoxicity and background absorption by nucleic acids and aromatic amino acids[2][3].

  • (3,4-Dimethoxy-2-nitrophenyl)methanol (DMNB): The addition of two electron-donating methoxy groups to the aromatic ring fundamentally alters the chromophore's electronic properties. This structural modification induces a significant bathochromic (red) shift, pushing the absorption maximum to ~350 nm and allowing effective cleavage at near-UV wavelengths (350–420 nm)[2][4]. Although the quantum yield of DMNB is lower than that of NB, its high molar absorptivity at these longer, biologically benign wavelengths more than compensates for this drop, making it the premier choice for in vivo and in vitro "caging" applications[2][4]. Furthermore, the distinct absorption profiles of NB and DMNB allow them to be used together for wavelength-controlled orthogonal deprotection in complex syntheses[5].

Mechanistic Pathway of Photocleavage

Both NB and DMNB operate via a Norrish type II-like intramolecular photochemical rearrangement[3]. Understanding this causality is critical for designing successful deprotection protocols.

  • Excitation & Abstraction: Upon irradiation, the nitro group enters an excited triplet state and abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate[3].

  • Cyclization: This intermediate rapidly undergoes intramolecular rearrangement to form a cyclic hemiacetal.

  • Cleavage: The hemiacetal collapses, breaking the carbon-oxygen (or carbon-nitrogen) bond to release the free, active substrate (e.g., a carboxylic acid, amine, or alcohol) alongside a 2-nitrosobenzaldehyde byproduct[1].

The Byproduct Challenge: The resulting 2-nitrosobenzaldehyde (or 4,5-dimethoxy-2-nitrosobenzaldehyde) is highly reactive. It acts as an internal light filter (absorbing the very photons needed to drive the reaction) and can form Schiff bases with newly liberated primary amines, drastically reducing the isolated yield[3]. A robust experimental protocol must account for this by incorporating an aldehyde scavenger.

G Substrate Target Molecule (e.g., Carboxylic Acid / Amine) Protected Caged Substrate (Ester/Carbamate/Ether) Substrate->Protected Protection Reaction PPG Protecting Group NB or DMNB PPG->Protected Protection Reaction UV_NB UV Irradiation (< 320 nm for NB) Protected->UV_NB if NB UV_DMNB Near-UV Irradiation (350 - 420 nm for DMNB) Protected->UV_DMNB if DMNB AciNitro Excited State & aci-nitro Intermediate UV_NB->AciNitro UV_DMNB->AciNitro Hemiacetal Cyclic Hemiacetal Intermediate AciNitro->Hemiacetal Intramolecular Rearrangement Released Released Target (Active Substrate) Hemiacetal->Released Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Hemiacetal->Byproduct Cleavage SafeByproduct Inert Adduct Byproduct->SafeByproduct Scavenger Aldehyde Scavenger (e.g., Semicarbazide) Scavenger->SafeByproduct Traps reactive byproduct

Workflow and mechanistic logic of o-nitrobenzyl photolabile protecting group cleavage.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of both protecting groups to aid in experimental design[2][4][5].

Property2-Nitrobenzyl Alcohol (NB)(3,4-Dimethoxy-2-nitrophenyl)methanol (DMNB)
Absorption Maximum (λmax) ~260 nm~350 nm
Optimal Cleavage Wavelength 254 nm – 320 nm350 nm – 420 nm
Typical Quantum Yield (Φ) 0.10 – 0.20 (High)0.01 – 0.05 (Moderate)
Phototoxicity Risk High (Damages DNA/Proteins)Low (Biocompatible UV-A/Vis)
Vessel Requirement Quartz (Borosilicate blocks <300nm)Standard Borosilicate / Glass
Primary Application Pure organic synthesis, materialsChemical biology, live-cell imaging
Byproduct Generated 2-nitrosobenzaldehyde4,5-dimethoxy-2-nitrosobenzaldehyde

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and chemical scavengers to prevent byproduct interference.

Protocol A: Synthesis of Caged Substrates (Esterification of a Carboxylic Acid)

This protocol utilizes Steglich esterification to attach the PPG to a target carboxylic acid.

  • Preparation: In a flame-dried, foil-wrapped round-bottom flask (to prevent premature photolysis), dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of the chosen PPG (NB or DMNB) in anhydrous dichloromethane (DCM).

  • Activation: Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Coupling: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight in the dark.

  • Purification: Filter off the precipitated urea byproduct. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (shielded from ambient light).

Protocol B: Photolytic Deprotection (Uncaging)

This protocol details the controlled release of the substrate. The addition of an aldehyde scavenger is the critical causality step that ensures quantitative recovery.

  • Solvent Preparation: Prepare a solution of the caged compound (0.1 - 1.0 mM) in a suitable solvent (e.g., Methanol, or a PBS buffer containing 1-5% DMSO for solubility).

  • Scavenger Addition (Critical): Add 5-10 equivalents of semicarbazide hydrochloride or hydroxylamine . Causality: These reagents rapidly react with the generated 2-nitrosobenzaldehyde to form a stable, non-absorbing oxime/semicarbazone, preventing the internal filter effect and protecting released amines from Schiff base formation[3].

  • Vessel Selection:

    • For NB , place the solution in a Quartz cuvette or reactor. (Standard borosilicate glass absorbs light below 300 nm, which will halt NB cleavage).

    • For DMNB , a standard Borosilicate glass vessel is perfectly sufficient, as DMNB absorbs strongly above 350 nm[4].

  • Irradiation:

    • For NB : Irradiate using a 254 nm or 300 nm UV lamp.

    • For DMNB : Irradiate using a 365 nm LED or a 350-420 nm broad-spectrum lamp[4].

  • Monitoring: Monitor the reaction progress via HPLC or LC-MS. Cleavage typically reaches completion within 5 to 30 minutes depending on light intensity and quantum yield.

Decision Matrix: Which PPG to Choose?

  • Select 2-Nitrobenzyl Alcohol (NB) when: Your workflow is strictly within the realm of in vitro organic synthesis or materials science where high-energy UV light will not degrade your target molecule. NB provides faster absolute cleavage kinetics due to its higher quantum yield[2].

  • Select (3,4-Dimethoxy-2-nitrophenyl)methanol (DMNB) when: You are working with living cells, delicate proteins, or nucleic acids. The ability to uncage DMNB using 365 nm or even 405 nm light prevents cellular phototoxicity and DNA crosslinking[2][4]. Additionally, DMNB is the optimal choice when designing orthogonal deprotection schemes where a second protecting group is cleaved at 254 nm[5].

Sources

Comparative

A Comparative Guide to DMNB and NVOC Photocleavable Protecting Groups

For Researchers, Scientists, and Drug Development Professionals In the realm of controlled release technologies and photolithographic synthesis, photolabile protecting groups (PPGs) are indispensable tools.[1] They allow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of controlled release technologies and photolithographic synthesis, photolabile protecting groups (PPGs) are indispensable tools.[1] They allow for the precise spatiotemporal control over the activation of bioactive molecules, the synthesis of microarrays, and the targeted delivery of therapeutics.[2] Among the most widely utilized classes of PPGs are the o-nitrobenzyl derivatives, with 2-(3,4-dimethoxy-6-nitrophenyl)ethyl (DMNB) and 6-nitroveratryloxycarbonyl (NVOC) being two prominent members.[3][4] This guide provides a detailed comparison of the photocleavage efficiency of DMNB and NVOC, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal PPG for their specific application.

Understanding the Photocleavage Mechanism

Both DMNB and NVOC belong to the 2-nitrobenzyl family of PPGs and share a common photocleavage mechanism.[3][5][6] Upon irradiation with UV light, the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This photo-excited state then rearranges to form an aci-nitro intermediate, which subsequently cyclizes and decomposes to release the protected molecule and a nitrosobenzaldehyde byproduct.[6]

The efficiency of this process is primarily governed by two key parameters: the molar attenuation coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the cleavage reaction.[7][8] The molar attenuation coefficient dictates how strongly the molecule absorbs light, while the quantum yield represents the fraction of absorbed photons that result in a successful cleavage event.

G cluster_0 Photocleavage Pathway Protected_Molecule Protected Molecule (DMNB or NVOC) Excited_State Excited State Protected_Molecule->Excited_State UV Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Cleaved_Products Cleaved Molecule + Nitroso Byproduct Cyclic_Intermediate->Cleaved_Products Decomposition

Caption: Generalized photocleavage mechanism for o-nitrobenzyl protecting groups.

The key structural difference between DMNB and NVOC lies in the linker connecting the nitrobenzyl chromophore to the protected functional group. NVOC is a carbonate-based group, while DMNB is an ether-based group. This distinction can influence the kinetics of the final decomposition step and the nature of the released molecule.

Comparative Analysis of Photochemical Properties

The addition of two methoxy groups to the nitrobenzyl core in both DMNB and NVOC serves to red-shift the absorption maximum to longer, less-damaging wavelengths (typically >350 nm) and increase the molar absorptivity.[3][6] This is a significant advantage over the parent 2-nitrobenzyl group, which requires higher energy UV light.[9]

PropertyDMNBNVOCReference(s)
Typical Absorption Max (λmax) ~340-360 nm~350-365 nm[3][10][11]
Typical Quantum Yield (Φ) 0.01 - 0.10.001 - 0.05[3]
Photocleavage Byproduct 4,5-Dimethoxy-2-nitrosobenzaldehyde6-Nitroveratraldehyde[3][12]
Typical Applications Caging of alcohols, phosphates, carboxylatesProtection of amines and alcohols[4][13][14]

Note: Quantum yields are highly dependent on the specific substrate, solvent, and experimental conditions. The values presented here are illustrative.

Generally, DMNB exhibits a higher quantum yield compared to NVOC, leading to more efficient photocleavage under similar irradiation conditions.[3] This can be attributed to subtle electronic effects and the stability of the intermediates formed during the cleavage process. The higher efficiency of DMNB often translates to shorter irradiation times or the need for lower light intensity, which is particularly advantageous when working with sensitive biological samples to minimize potential photodamage.[6]

Experimental Protocol for Comparing Photocleavage Efficiency

To empirically determine the photocleavage efficiency of DMNB and NVOC for a specific application, a quantitative time-course experiment is recommended. High-performance liquid chromatography (HPLC) is a robust analytical method for this purpose.

G cluster_1 Experimental Workflow A Prepare Solutions (DMNB- & NVOC-protected substrate) B Irradiate with UV Light (e.g., 365 nm) A->B C Take Aliquots at Time Intervals B->C D Quench Reaction (if necessary) C->D E Analyze by HPLC D->E F Quantify Reactant and Product E->F G Plot % Cleavage vs. Time F->G

Caption: Workflow for determining photocleavage efficiency via HPLC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the DMNB-protected and NVOC-protected substrates at identical, known concentrations in a suitable solvent (e.g., acetonitrile/water, buffered aqueous solution). The solvent should be transparent at the irradiation wavelength.

  • Irradiation Setup:

    • Use a UV lamp with a narrow emission spectrum centered around the λmax of the protecting groups (e.g., a 365 nm LED or a mercury arc lamp with appropriate filters).[15]

    • Place a defined volume of the sample solution in a UV-transparent container, such as a quartz cuvette or a well in a quartz microplate.

    • Ensure the distance between the light source and the sample is fixed to maintain constant light intensity.

  • Time-Course Irradiation:

    • Irradiate the samples for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[7]

    • At each time point, withdraw an aliquot for analysis. If the reaction is not immediately analyzed, it may be necessary to quench the photoreaction by adding a UV-absorbing compound or by placing the sample in the dark.

  • HPLC Analysis:

    • Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good separation between the starting protected material and the cleaved product.

    • Inject the aliquots from each time point and integrate the peak areas of the starting material and the product.

  • Data Analysis:

    • Calculate the percentage of cleaved product at each time point.

    • Plot the percentage of cleavage versus irradiation time for both DMNB and NVOC. This will provide a direct comparison of their photocleavage rates under your specific experimental conditions.

Practical Considerations and Conclusion

Choosing between DMNB and NVOC:

  • For applications requiring high photocleavage efficiency and rapid deprotection, DMNB is often the superior choice due to its generally higher quantum yield.[3]

  • For the protection of primary and secondary amines, NVOC is a well-established and widely used protecting group.[9][13][16]

  • When working with light-sensitive biological systems, the higher efficiency of DMNB can be advantageous as it allows for lower light doses, minimizing potential off-target effects and cellular damage.[6]

  • The choice of protecting group may also be influenced by the synthetic accessibility of the protected substrate. Both DMNB and NVOC chloroformates are commercially available for the protection of alcohols and amines.

References

  • Scheme of the UV cleavage reaction of the nitroveratryloxycarbonyl (NVOC) protecting group, resulting in a primary amino function. - ResearchGate. Available at: [Link]

  • 2.4 Photocleavable Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Available at: [Link]

  • Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group | Request PDF - ResearchGate. Available at: [Link]

  • Protecting Groups - Lokey Lab Protocols - Wikidot. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC. Available at: [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. Available at: [Link]

  • The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for... - ResearchGate. Available at: [Link]

  • Synthesis of photolabile o-nitroveratryloxycarbonyl (NVOC) protected peptide nucleic acid monomers - Seoul National University. Available at: [Link]

  • Sequentially Photocleavable Protecting Groups in Solid-Phase Synthesis | Organic Letters. Available at: [Link]

  • Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs - PMC. Available at: [Link]

  • Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC. Available at: [Link]

  • Sequentially photocleavable protecting groups in solid-phase synthesis - PubMed. Available at: [Link]

  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. Available at: [Link]

  • Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis | Organic Letters. Available at: [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society. Available at: [Link]

  • Selective immunocapture and light-controlled traceless release of transiently caged proteins. Available at: [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Available at: [Link]

  • Synthesis and characterization of NVOC-DOPE, a caged photoactivatable derivative of dioleoylphosphatidylethanolamine - PubMed. Available at: [Link]

  • Fluorescence molecular tomography for quantum yield and lifetime - PubMed. Available at: [Link]

  • Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays - Chemical Science (RSC Publishing). Available at: [Link]

  • Detonation Nanodiamonds: A Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection FTIR Spectroscopies - MDPI. Available at: [Link]

  • Comparison of Adsorption/Desorption of Volatile Organic Compounds (VOCs) on Electrospun Nanofibers with Tenax TA for Potential Application in Sampling | PLOS One - Research journals. Available at: [Link]

  • Comparison of VOC measurements made by PTR-MS, adsorbent tubes–GC-FID-MS and DNPH derivatization–HPLC during the Sydney Particle Study, 2012: a contribution to the assessment of uncertainty in routine atmospheric VOC measurements - AMT. Available at: [Link]

  • Detonation Nanodiamonds: A Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection FTIR Spectroscopies - PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of (3,4-Dimethoxy-2-nitrophenyl)methanol

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (3,4-Dimethoxy-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the primary HPLC approach with viable alternatives, all grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Polarity and UV Activity

(3,4-Dimethoxy-2-nitrophenyl)methanol presents a unique analytical challenge due to its polarity, conferred by the hydroxyl and nitro functional groups, and its strong ultraviolet (UV) absorbance, a characteristic of its aromatic nature. The goal of any analytical method is to achieve baseline separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar to nonpolar organic compounds and is therefore a primary candidate for this application.[1]

Primary Method: Reversed-Phase HPLC with C18 Column

The workhorse of RP-HPLC is the C18 (octadecyl) stationary phase, which separates compounds based on their hydrophobicity.[1] For a polar compound like (3,4-Dimethoxy-2-nitrophenyl)methanol, optimizing the mobile phase composition is critical to achieve adequate retention and resolution.

  • Stationary Phase: A C18 column is chosen for its versatility and proven ability to retain a wide range of organic molecules. The hydrophobic interactions between the analyte and the C18 stationary phase are the primary mechanism of separation.[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. The addition of a small amount of acid, such as formic acid, can help to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[2]

  • Detection: Given the aromatic and nitro-substituted nature of the analyte, UV detection is the most straightforward and sensitive method. The wavelength of maximum absorbance (λmax) should be determined experimentally, but a common starting point for nitrophenyl compounds is around 254 nm or 270 nm.[3][4]

Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of methanol. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Calculate Purity (% Area) integrate->quantify

Figure 1: Experimental workflow for HPLC purity analysis.
Comparative Analysis of Analytical Methods

While the primary C18-based method is robust, alternative approaches may offer advantages in specific situations, such as dealing with co-eluting impurities or analyzing highly polar by-products.

Method Stationary Phase Mobile Phase Principle Key Advantages Potential Limitations Typical Retention Time Range
Primary: RP-HPLC C18 (Octadecyl)Hydrophobic InteractionVersatile, robust, widely available.May have limited retention for very polar impurities.5 - 15 minutes
Alternative 1: RP-HPLC Phenyl-Hexylπ-π Interactions & HydrophobicityEnhanced selectivity for aromatic compounds.[3]May require method re-optimization.4 - 12 minutes
Alternative 2: HILIC Amide or DiolHydrophilic PartitioningBetter retention of very polar compounds.[5]Requires careful control of mobile phase water content.3 - 10 minutes
Alternative 3: GC-MS Non-polar (e.g., DB-5ms)Volatility & PolarityProvides structural information (mass spec).[4]Requires derivatization for non-volatile compounds; thermal degradation risk.8 - 20 minutes

A phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[3] This can be particularly useful for separating isomers or closely related aromatic impurities that may co-elute on a C18 column. The mobile phase would typically be similar to the C18 method (acetonitrile/water or methanol/water), but the gradient profile may need to be adjusted.[6]

For impurities that are significantly more polar than the parent compound and elute in the solvent front of a reversed-phase separation, HILIC is a valuable alternative.[5] In HILIC, a polar stationary phase (e.g., amide or diol) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of highly polar compounds.[7]

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While (3,4-Dimethoxy-2-nitrophenyl)methanol itself may not be sufficiently volatile for direct GC analysis, derivatization to a more volatile silyl ether could be employed. The primary advantage of GC-MS is the wealth of structural information provided by the mass spectrometer, which can be invaluable for identifying unknown impurities. However, the need for derivatization and the potential for thermal degradation are significant drawbacks.

Method_Selection start Purity Analysis of (3,4-Dimethoxy-2-nitrophenyl)methanol q1 Are key impurities sufficiently retained on C18? start->q1 m1 Primary Method: RP-HPLC (C18) q1->m1 Yes q2 Are aromatic isomers co-eluting? q1->q2 No end Optimized Purity Method m1->end m2 Alternative 1: RP-HPLC (Phenyl-Hexyl) q2->m2 Yes q3 Are impurities very polar and poorly retained? q2->q3 No m2->end m3 Alternative 2: HILIC q3->m3 Yes q4 Is structural information of impurities required? q3->q4 No m3->end m4 Alternative 3: GC-MS (with derivatization) q4->m4 Yes q4->end No m4->end

Figure 2: Decision tree for selecting the optimal analytical method.
Method Validation and System Suitability

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[10]

System suitability tests must be performed before each analytical run to ensure the chromatographic system is performing adequately.[10] This typically involves injecting a standard solution and evaluating parameters such as peak area reproducibility, retention time, tailing factor, and theoretical plates.

Conclusion

The purity analysis of (3,4-Dimethoxy-2-nitrophenyl)methanol is most effectively and routinely achieved using a well-developed reversed-phase HPLC method with a C18 column and UV detection. This approach offers a balance of robustness, versatility, and sensitivity. However, for specific challenges such as co-eluting aromatic isomers or the presence of highly polar impurities, alternative methods like using a phenyl-hexyl column or employing HILIC should be considered. The choice of the most appropriate method should be guided by a thorough understanding of the potential impurity profile and validated in accordance with regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation - Benchchem. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed. (2000, March 15).
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2020, August 18).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.).
  • HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol - Benchchem. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • The purity analysis of compounds 1–3 HPLC profiles (254 nm) - ResearchGate. (n.d.).
  • A Comparative Guide to Analytical Methods for Determining the Purity of Synthesized 1,3-Dibromo-5-nitrobenzene - Benchchem. (n.d.).
  • HPLC-UV Method Development for Highly Polar Impurities - Resolian. (2025, November 26).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of (3,4-Dimethoxy-2-nitrophenyl)methanol

In the realm of synthetic organic chemistry, particularly in the development of photolabile protecting groups, the compound (3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol, stands as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry, particularly in the development of photolabile protecting groups, the compound (3,4-Dimethoxy-2-nitrophenyl)methanol, also known as 6-Nitroveratryl alcohol, stands as a critical intermediate.[1] Its utility in protecting sensitive functional groups, which can be later cleaved with light, makes it invaluable in multi-step syntheses.[1] The successful synthesis and purification of this molecule, with a molecular formula of C₉H₁₁NO₅ and a molecular weight of 213.19 g/mol , is a prerequisite for its application.[1] Therefore, rigorous verification of its elemental composition is not merely a procedural formality but a cornerstone of quality control, ensuring the compound's identity, purity, and stoichiometric integrity.

This guide provides an in-depth comparison of the primary analytical techniques for the elemental characterization of synthesized (3,4-Dimethoxy-2-nitrophenyl)methanol. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will compare the gold-standard combustion analysis with powerful spectroscopic methods, providing the experimental data and protocols necessary to make informed analytical decisions.

Pillar 1: Combustion Analysis (CHN) - The Stoichiometric Workhorse

For any newly synthesized organic compound, the first and most fundamental question is whether its elemental makeup matches the theoretical formula. Combustion analysis, a technique with a long and trusted history, provides a direct and quantitative answer to this question for the core organic elements.[2][3]

The 'Why': Rationale for Combustion Analysis

Combustion analysis is the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample.[3] The technique's enduring popularity stems from its speed, simplicity, and cost-effectiveness, making it the primary choice for confirming the empirical formula of a synthesized compound like (3,4-Dimethoxy-2-nitrophenyl)methanol.[4] The principle is robust: a sample is completely combusted in a high-temperature, oxygen-rich environment, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced to N₂.[5][6] These resulting gases are then precisely measured, and the elemental composition is calculated.[5]

A critical consideration for nitro-aromatic compounds is the potential for incomplete combustion or the formation of stable nitrogen oxides, which can lead to inaccurate, typically low, nitrogen readings.[7] Modern elemental analyzers, like the PerkinElmer PE 2400 CHN, are designed with features to optimize combustion conditions for such "difficult" compounds, ensuring the complete conversion required for accurate results.[7]

Theoretical vs. Experimental Composition

The theoretical elemental composition of (3,4-Dimethoxy-2-nitrophenyl)methanol (C₉H₁₁NO₅) serves as the benchmark against which all experimental results are judged.

ElementAtomic MassMoles in CompoundMass in CompoundTheoretical %
Carbon (C)12.0119108.09950.70%
Hydrogen (H)1.0081111.0885.20%
Nitrogen (N)14.007114.0076.57%
Oxygen (O)15.999579.99537.52%
Total 213.189 100.00%

Table 1: Theoretical Elemental Composition of (3,4-Dimethoxy-2-nitrophenyl)methanol.

Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a high-purity, certified organic standard, such as acetanilide. This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.[6]

  • Sample Preparation: Accurately weigh approximately 2-5 mg of the dried, purified (3,4-Dimethoxy-2-nitrophenyl)methanol into a tin or silver capsule using a microbalance. The exact weight must be recorded for the final calculation.

  • Analysis Parameters: For this nitro-containing compound, set the combustion furnace to a temperature of at least 950-1000°C.[6] Utilize the instrument's features to ensure a sufficient but not excessive oxygen supply to prevent the formation of stable NOₓ.[7] The reduction furnace, typically containing high-purity copper, should be maintained at approximately 650°C to convert any NOₓ to N₂.[6]

  • Sample Introduction: The encapsulated sample is introduced into the combustion chamber, typically via an autosampler.

  • Combustion and Reduction: The sample undergoes flash combustion. The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through the reduction tube.

  • Gas Separation and Detection: The gases are separated, often by a chromatographic column, and then passed sequentially into a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of a reference helium or argon carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Calculation: The instrument's software integrates the detector signals, and using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample. A result within ±0.4% of the theoretical value is generally considered acceptable proof of purity.

CHN_Workflow cluster_prep Sample Preparation cluster_analyzer CHN Analyzer cluster_output Data Output Sample Weigh 2-5 mg of Compound Autosampler Autosampler Sample->Autosampler Standard Weigh Standard (e.g., Acetanilide) Combustion Combustion Furnace (1000°C, O₂ rich) Autosampler->Combustion Inject Reduction Reduction Furnace (650°C, Copper) Combustion->Reduction CO₂, H₂O, N₂/NOₓ GC Gas Separation (GC Column) Reduction->GC CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Software Instrument Software TCD->Software Signal Report Report: %C, %H, %N Software->Report

Diagram 1: Workflow for CHN Combustion Analysis.

Pillar 2: X-ray Photoelectron Spectroscopy (XPS) - Probing Chemical States

While combustion analysis confirms if the elements are present in the correct ratios, it cannot reveal how they are bonded. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides not only elemental composition but also crucial information about the chemical environment and oxidation states of those elements.[8]

The 'Why': Rationale for XPS Analysis

For a multifunctional compound like (3,4-Dimethoxy-2-nitrophenyl)methanol, XPS offers a layer of validation that combustion analysis cannot. By irradiating the sample with X-rays and analyzing the kinetic energy of emitted core-level electrons, we can confirm the presence of specific functional groups. For our target molecule, XPS can:

  • Confirm the Nitro Group: The N 1s binding energy for a nitro (NO₂) group is characteristically high (typically 405-408 eV) due to the nitrogen's high oxidation state.[9] This provides direct evidence of successful nitration.

  • Differentiate Carbon Environments: The C 1s spectrum will be complex. We can expect to resolve peaks corresponding to the aromatic ring carbons, the carbons of the two methoxy (-OCH₃) groups, and the carbon of the methanol (-CH₂OH) group. The carbon atom bonded directly to the electron-withdrawing nitro group will exhibit a significant chemical shift to a higher binding energy compared to the other ring carbons.[10]

  • Characterize Oxygen Species: The O 1s spectrum can distinguish between the oxygen atoms in the nitro group, the methoxy groups, and the hydroxyl group.

This level of detail is invaluable for confirming the regiochemistry of the synthesis and identifying potential side products or impurities on the sample surface.

Experimental Protocol: XPS Analysis
  • Sample Preparation: A small amount of the purified solid compound is mounted onto a dedicated XPS sample holder, often using high-purity carbon tape. The sample must be ultra-high vacuum (UHV) compatible.

  • System Evacuation: The sample is introduced into the XPS instrument's analysis chamber, which is then evacuated to UHV conditions (~10⁻⁹ torr) to prevent electron scattering by gas molecules.

  • Survey Scan: A wide-range, low-resolution survey scan (e.g., 0-1200 eV binding energy) is performed first. This scan identifies all elements present on the surface (except H and He). For our compound, we expect to see prominent peaks for C 1s, N 1s, and O 1s.

  • High-Resolution Scans: High-resolution, narrow scans are then acquired for the specific core levels of interest (C 1s, N 1s, O 1s). These scans are performed with a smaller energy step size to resolve the chemical shifts associated with different bonding environments.

  • Charge Correction: As (3,4-Dimethoxy-2-nitrophenyl)methanol is likely an insulator, surface charging may occur. The binding energy scale must be corrected by referencing a known peak, typically the adventitious carbon C 1s peak, to 284.8 eV.

  • Data Analysis: The high-resolution spectra are analyzed by fitting the peaks with mathematical functions (e.g., Gaussian-Lorentzian). The binding energy of each peak identifies the chemical state, and the area under the peak is proportional to the concentration of that species on the surface.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS System (UHV) cluster_output Data Analysis Sample Mount Solid Sample Xray X-ray Source (e.g., Al Kα) Sample->Xray Analyzer Hemispherical Electron Analyzer Sample->Analyzer Photoelectrons Xray->Sample Irradiate Detector Electron Detector Analyzer->Detector Spectra Acquire Spectra (Survey & High-Res) Detector->Spectra Signal Analysis Peak Fitting & Chemical State ID Spectra->Analysis Report Surface Elemental & Chemical Report Analysis->Report

Diagram 2: Workflow for XPS Surface Analysis.

Pillar 3: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) - Unmasking Trace Impurities

The synthesis of (3,4-Dimethoxy-2-nitrophenyl)methanol may involve reagents or catalysts that could introduce trace or ultra-trace levels of metallic impurities. While these would be undetectable by CHN or XPS, they can be critical in applications like drug development where metal contamination is strictly regulated. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the premier technique for this purpose.[11]

The 'Why': Rationale for ICP-MS Analysis

ICP-MS is an exceptionally sensitive technique capable of detecting most elements of the periodic table at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11] Its role in the analysis of our target compound is not to determine the bulk C, H, N, or O content, but to perform a quantitative screen for inorganic contaminants. The analysis of organic samples by ICP-MS presents challenges, such as carbon-based spectral interferences and plasma instability, but modern instruments and methodologies have largely overcome these issues.[12][13] By using ICP-MS, we can ensure the final product is free from residual metals that may have been introduced during the synthesis (e.g., from reagents or the reaction vessel).

Experimental Protocol: ICP-MS for Trace Metal Analysis
  • Sample Preparation (Digestion): Direct analysis of organic solids is difficult. Therefore, a precisely weighed amount of the compound (e.g., 100 mg) is first digested. Microwave-assisted acid digestion is a common and effective method. The sample is placed in a high-pressure vessel with a mixture of high-purity acids (e.g., nitric acid) and heated in a microwave system to completely break down the organic matrix.[11]

  • Dilution: After cooling, the digested sample is quantitatively diluted to a final volume with deionized water. The final acid concentration is typically adjusted to 1-2%.[11]

  • Instrument Calibration: The ICP-MS is calibrated using a series of multi-element standards of known concentrations that cover the expected range of the analytes.

  • Sample Introduction: The liquid sample is introduced into the instrument via a nebulizer, which converts it into a fine aerosol.

  • Ionization: The aerosol is transported into the high-temperature (6000-10000 K) argon plasma, which desolvates, atomizes, and ionizes the elements.

  • Mass Analysis: The resulting ions are extracted from the plasma and guided into a mass spectrometer (typically a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection and Quantification: An electron multiplier detector counts the ions for each mass, and the software converts these counts into concentrations based on the calibration curve.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS System cluster_output Data Output Sample Weigh Compound Digestion Microwave Acid Digestion Sample->Digestion Dilution Dilute with Deionized Water Digestion->Dilution Nebulizer Nebulizer Dilution->Nebulizer Introduce Sample Plasma Argon ICP (Ion Source) Nebulizer->Plasma Aerosol MassSpec Mass Spectrometer (e.g., Quadrupole) Plasma->MassSpec Ions Detector Electron Multiplier MassSpec->Detector Software Instrument Software Detector->Software Signal Report Report: Trace Element Conc. (ppb) Software->Report

Diagram 3: Workflow for Trace Metal Analysis by ICP-MS.

Comparative Summary

The choice of analytical technique is dictated by the specific question being asked. For the comprehensive characterization of synthesized (3,4-Dimethoxy-2-nitrophenyl)methanol, these three techniques provide complementary information, painting a complete picture of the compound's identity and purity.

FeatureCombustion Analysis (CHN)X-ray Photoelectron Spectroscopy (XPS)Inductively Coupled Plasma - MS (ICP-MS)
Primary Information Bulk elemental composition (%C, %H, %N)Surface elemental composition & chemical statesTrace/ultra-trace elemental composition (metals)
Typical Application Purity & empirical formula verificationFunctional group & surface contamination IDQuantitative analysis of inorganic impurities
Sensitivity ~0.1% of bulk mass~0.1 atomic % of surfaceppb - ppt
Sample Type Solid / LiquidUHV-compatible solidDigested liquid
Destructive? YesNo (can cause some X-ray damage)Yes (sample is consumed)
Key Advantage Fast, inexpensive, highly accurate for bulk C,H,N.[4]Provides unique chemical bonding information.[8]Unmatched sensitivity for trace metal detection.[11]
Key Limitation No chemical state information.Surface-sensitive only (~10 nm depth).Poor for C, H, N, O; complex for organic matrices.[14]

Table 2: At-a-Glance Comparison of Elemental Analysis Techniques.

Conclusion

The elemental analysis of a synthesized compound like (3,4-Dimethoxy-2-nitrophenyl)methanol is a multi-faceted process. It begins with Combustion Analysis as the foundational check for stoichiometric purity. This is then powerfully supplemented by XPS , which validates the presence of the correct chemical functionalities, such as the critical nitro group, on the material's surface. Finally, for applications demanding the highest purity, ICP-MS serves as the ultimate tool to quantify any inorganic contaminants. By judiciously employing this suite of techniques, researchers can proceed with confidence, knowing their material is precisely what it is intended to be.

References

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Benchchem. (n.d.). (3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Eureka by PatSnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges.
  • Hirata, T., et al. (n.d.). Detection of several volatile organic compounds through Ar+ induced chemical ionisation using inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS). Analyst (RSC Publishing).
  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Shimadzu. (n.d.). ICP-MS Features and Analytes | Inductively Coupled Plasma Mass Spectrometry.
  • JAAS. (2021, March 15). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review.
  • Wikipedia. (n.d.). Elemental analysis.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • ResearchGate. (n.d.). Fig. 1 C(1s) XPS spectra of o-nitrotoluene (a), m-nitrotoluene (b), and....
  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • XPS Reference Pages. (n.d.). N 1s for Organic Nitrogen Species.
  • DMSRE. (2020, September 11). XPS as an advanced method for analysis of organic materials.
  • Simon, F. (n.d.). Chemical analysis of surfaces and organic thin films by means of XPS.
  • Tohoku University. (n.d.). About Sections – Research and Analytical Center for Giant Molecules Section of Analysis Research.

Sources

Safety & Regulatory Compliance

Safety

(3,4-Dimethoxy-2-nitrophenyl)methanol proper disposal procedures

Comprehensive EHS Guide: Operational Handling and Disposal Protocols for (3,4-Dimethoxy-2-nitrophenyl)methanol As a Senior Application Scientist, establishing robust operational and disposal protocols is as critical as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Operational Handling and Disposal Protocols for (3,4-Dimethoxy-2-nitrophenyl)methanol

As a Senior Application Scientist, establishing robust operational and disposal protocols is as critical as the synthesis itself. (3,4-Dimethoxy-2-nitrophenyl)methanol (also known as 6-Nitroveratryl alcohol or 4,5-Dimethoxy-2-nitrobenzyl alcohol) is a premier photolabile protecting group utilized extensively in advanced organic synthesis and drug development[1].

While highly valued for its ability to protect sensitive functional groups during multi-step reactions and undergo controlled photo-induced cleavage[1], its nitroaromatic structure demands rigorous handling and disposal methodologies. Mishandling this compound can lead to premature degradation, compromising experimental integrity, or pose environmental and safety hazards.

Physicochemical Hazard Profile

To design a self-validating disposal system, we must first understand the physicochemical properties that dictate the compound's reactivity and stability.

PropertyValue / DescriptionOperational Implication
CAS Number 122029-28-1 / 1016-58-6[1]Essential for EHS waste tracking and SDS retrieval.
Molecular Formula C9H11NO5[1]Presence of nitro group dictates organic waste categorization.
Molecular Weight 213.19 g/mol [1]Used for calculating stoichiometric waste generation.
Signal Word Warning[1]Indicates moderate hazard; requires standard laboratory PPE.
Photostability Highly Light-Sensitive[1]Waste containers must be opaque to prevent pressure buildup from photolytic degradation.
Reactivity Incompatible with strong oxidizing agents[1]Must be strictly segregated from oxidizer waste streams to prevent exothermic reactions.

Operational Handling & Causality

The foundational rule of handling (3,4-Dimethoxy-2-nitrophenyl)methanol is mitigating its primary degradation pathway. Upon exposure to UV or ambient light, the compound undergoes an intramolecular rearrangement, forming an o-nitrosobenzaldehyde derivative[1].

Causality in Protocol Design: Because this photo-induced C-O bond cleavage occurs readily, all handling—including the staging of waste—must occur in actinic (amber) glassware or under light-shielded conditions. If waste solutions are left exposed to light, the resulting o-nitrosobenzaldehyde derivatives can undergo further uncontrolled condensation reactions, complicating the waste profile and potentially leading to unexpected toxicity or container pressurization.

Step-by-Step Disposal Methodology

In a professional laboratory setting, benchtop destruction (e.g., chemical reduction of the nitro group) is strictly prohibited as a primary disposal method. Such procedures risk exothermic runaway and the generation of toxic aniline derivatives. Instead, a rigorously segregated EHS (Environmental Health and Safety) transfer protocol must be employed.

Step 1: Waste Segregation and Quenching

  • Action: Separate waste into solid and liquid streams immediately at the point of generation.

  • Validation: Verify the pH of liquid waste streams. Ensure the solution is neutral (pH 6-8) before capping. Highly acidic or basic conditions can trigger unwanted side reactions with the nitroaromatic ring.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route it to the Halogenated Organic Waste stream. If dissolved in solvents like Ethyl Acetate or Methanol, route to the Non-Halogenated Organic Waste stream.

  • Solid Waste: Contaminated PPE, empty reagent vials, and spilled powder must be collected in double-lined, puncture-resistant solid hazardous waste bags.

Step 2: Containment and Shielding

  • Action: Transfer liquid waste into high-density polyethylene (HDPE) carboys.

  • Causality: HDPE is chemically inert to most organic solvents and prevents leaching.

  • Crucial Step: Wrap the waste carboy in aluminum foil or use pre-manufactured amber/opaque HDPE containers. This prevents ambient light from initiating the photolytic rearrangement of residual compound into o-nitrosobenzaldehyde[1].

Step 3: Labeling and EHS Transfer

  • Action: Affix a standardized hazardous waste label.

  • Required Information: Explicitly write "(3,4-Dimethoxy-2-nitrophenyl)methanol", the CAS number (122029-28-1), the solvent composition, and check the "Toxic" and "Light-Sensitive" hazard boxes.

  • Transfer: Store the sealed, labeled container in a designated secondary containment tray in a cool, dry, well-ventilated EHS staging area away from any oxidizing agents[1]. Schedule a pickup for professional high-temperature incineration.

Waste Routing Visualization

The following workflow illustrates the logical decision tree for segregating and disposing of this photolabile reagent to ensure complete EHS compliance.

G Start Waste Generation: (3,4-Dimethoxy-2-nitrophenyl)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Liquid SolidContainer Solid Hazardous Waste Container Solid->SolidContainer HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated No EHS EHS Department (Professional Incineration) Halogenated->EHS NonHalogenated->EHS SolidContainer->EHS

Figure 1: Waste segregation and EHS disposal routing for (3,4-Dimethoxy-2-nitrophenyl)methanol.

References

  • (3,4-Dimethoxy-2-nitrophenyl)methanol | 122029-28-1 - Benchchem. Benchchem.

Sources

Handling

Personal protective equipment for handling (3,4-Dimethoxy-2-nitrophenyl)methanol

As a Senior Application Scientist, I frequently observe that the primary point of failure in photolabile caging workflows is not the coupling chemistry itself, but rather the mishandling of the precursor reagent. (3,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the primary point of failure in photolabile caging workflows is not the coupling chemistry itself, but rather the mishandling of the precursor reagent. (3,4-Dimethoxy-2-nitrophenyl)methanol (CAS: 1016-58-6)—widely known in the field as 4,5-dimethoxy-2-nitrobenzyl alcohol, 6-nitroveratryl alcohol, or the Dod-OH protecting group—is a cornerstone reagent for spatiotemporally controlling bioactive molecules.

While this compound is not classified as acutely toxic, its extreme sensitivity to ambient light and its frequent pairing with highly reactive coupling agents demand a rigorous, self-validating approach to laboratory safety and logistics. This guide provides drug development professionals with a field-proven framework for handling, utilizing, and disposing of Dod-OH safely and effectively.

Mechanistic Causality: The "Why" Behind the Safety Protocol

To design an effective safety and operational plan, we must first understand the molecule's fundamental reactivity. The addition of two electron-donating methoxy groups at the 4 and 5 positions of the o-nitrobenzyl ring induces a bathochromic (red) shift in the molecule's absorption spectrum, pushing its λmax​ to ~347–350 nm .

Upon exposure to UV or even ambient blue/violet light, the excited nitro group abstracts a benzylic hydrogen atom via a Norrish Type II intramolecular rearrangement . This forms a transient aci-nitro intermediate that rapidly decomposes to release the protected cargo and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct .

Operational Consequence: Standard laboratory fluorescent lighting emits sufficient UV/blue wavelengths to induce premature degradation. Therefore, strict light-attenuation protocols are not merely a recommendation; they are a fundamental requirement for maintaining reagent integrity and preventing the buildup of reactive nitroso byproducts in your stock bottles.

Personal Protective Equipment (PPE) Requirements

When handling the neat powder or concentrated stock solutions, the following PPE matrix must be strictly adhered to:

  • Eye Protection (Dual-Purpose): Wear tightly fitting, splash-proof chemical safety goggles.

    • Causality: The compound is a fine beige powder that can cause mechanical eye irritation. Furthermore, because downstream workflows inherently involve 350–365 nm UV irradiation for uncaging, polycarbonate lenses with verified UV400 blocking capabilities are mandatory to prevent corneal damage during photolysis experiments .

  • Hand Protection: Minimum 4-mil nitrile gloves.

    • Causality: While Dod-OH itself is not highly skin-penetrating, it is almost exclusively solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) during synthesis. DMSO acts as a chemical "Trojan horse," rapidly carrying dissolved solutes through the dermal barrier. If using DCM, double-gloving or using heavier butyl rubber gloves is required due to DCM's rapid permeation through standard nitrile.

  • Respiratory Protection: All handling of the dry powder must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Causality: Thermal decomposition of the compound (e.g., during an exothermic coupling reaction gone wrong) releases irritating nitrogen oxides (NOx) and carbon oxides (COx) . If a fume hood is unavailable for bulk weighing, an N95 or P100 particulate respirator is required to prevent inhalation of the aerosolized powder.

  • Body Protection: A standard flame-retardant laboratory coat, fully buttoned, with cuffs tucked into the gloves to prevent powder accumulation on exposed wrists.

Quantitative Data & Physical Properties

To facilitate rapid risk assessment and experimental planning, the key physical and photophysical parameters of (3,4-Dimethoxy-2-nitrophenyl)methanol are summarized below:

ParameterValue / SpecificationOperational Relevance
CAS Number 1016-58-6 (also 122029-28-1)Registry identification for SDS tracking and compliance.
Molecular Weight 213.19 g/mol Required for precise stoichiometric coupling calculations.
Physical State Beige to light yellow crystalline powderColor changes (darkening) indicate photolytic degradation.
Absorption Max ( λmax​ ) ~347 - 350 nmDictates the required wavelength for photolytic uncaging.
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation; must be kept strictly in the dark.
Solubility DMSO, DMF, DCM, MethanolGuides solvent selection for coupling reactions.

Photolytic Cleavage Workflow

The following diagram illustrates the logical workflow and chemical mechanism of the Dod-OH caging and uncaging process, validating the need for the specific PPE and lighting controls outlined above.

G A (3,4-Dimethoxy-2-nitrophenyl)methanol (Dod-OH) C Caged Complex (Biologically Inactive) A->C Coupling Reaction B Target Molecule (e.g., Drug/Fluorophore) B->C Coupling Reaction D UV Irradiation (350-365 nm) C->D Spatiotemporal Activation E Aci-nitro Intermediate D->E Norrish Type II H-Abstraction F Free Active Molecule E->F Cleavage G 2-nitroso-4,5-dimethoxybenzaldehyde (Byproduct) E->G Cleavage

Workflow of Dod-OH caging and the Norrish Type II photolytic cleavage mechanism.

Operational Plan: Step-by-Step Handling and Reaction Setup

To ensure both safety and scientific integrity, follow this validated protocol when utilizing (3,4-Dimethoxy-2-nitrophenyl)methanol for a caging reaction:

Step 1: Environmental Preparation

  • Action: Extinguish all standard fluorescent lighting in the workspace. Illuminate the fume hood using only amber or red darkroom safe-lights (wavelengths > 500 nm).

  • Causality: Prevents premature excitation of the nitro group, ensuring the reagent remains 100% active for the coupling step and preventing the generation of reactive nitroso impurities.

Step 2: Weighing and Transfer

  • Action: Equilibrate the sealed reagent vial to room temperature in a desiccator before opening. Weigh the required mass using an anti-static micro-spatula.

  • Causality: Opening a cold vial introduces ambient humidity, causing condensation that can hydrolyze highly reactive downstream intermediates (like Dod-Br or Dod-Cl). The anti-static spatula prevents the fine powder from aerosolizing and contaminating the balance area.

Step 3: Solubilization

  • Action: Dissolve the powder in anhydrous DCM or DMSO under an inert argon or nitrogen atmosphere.

  • Causality: Moisture in the solvent can quench the activation reagents (e.g., CDI, phosgene derivatives, or EDC) used to link the Dod-OH to the target molecule's amine or hydroxyl groups.

Step 4: Reaction Execution

  • Action: Wrap the reaction flask completely in aluminum foil. Proceed with the addition of coupling reagents and stir at the required temperature.

  • Causality: The foil provides a secondary, fail-safe physical barrier against stray photons during the multi-hour incubation required for sterically hindered esterification or amidation.

Disposal and Spill Management Plan

  • Spill Response: In the event of a powder spill, do not dry-sweep.

    • Causality: Dry sweeping generates inhalable dust. Instead, don a P100 respirator, gently cover the spill with damp absorbent paper (using water or a mild alcohol), and carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water.

  • Waste Disposal: Do not flush down the sink. All unreacted (3,4-Dimethoxy-2-nitrophenyl)methanol and its photolysis byproducts must be collected in properly labeled, dark-glass organic waste containers. If DCM was used, segregate into Halogenated Organic Waste ; if DMSO was used, segregate into Non-Halogenated Organic Waste . Dispose of via a licensed chemical disposal contractor in accordance with local environmental regulations.

References

  • Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages National Center for Biotechnology Information (PMC) URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications URL:[Link]

  • 6-Nitroveratryl alcohol | C9H11NO5 | CID 66097 PubChem - National Institutes of Health (NIH) URL:[Link]

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